3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-7(5-11)4-8(9-10)6-2-3-6/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCQIUDPZNFVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245808-37-0 | |
| Record name | 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Synthon Analysis: 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde
[1]
Executive Summary: The Scaffold Logic
In the landscape of fragment-based drug discovery (FBDD), the pyrazole ring serves as a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and GPCR modulators. The specific isomer This compound represents a highly strategic "pivot point" intermediate.[1]
Its value lies in the precise arrangement of its substituents:
-
3-Cyclopropyl: A bioisostere for isopropyl or ethyl groups, offering improved metabolic stability (blocking
-hydroxylation) and unique electronic properties via the "cyclopropyl effect" (sigma-aromaticity interaction).[1] -
1-Methyl: Caps the nitrogen, preventing tautomerization and fixing the dipole vector, while improving lipophilicity (
). -
5-Carbaldehyde: The critical reactive handle.[1] Unlike the more common 4-formyl pyrazoles (accessible via Vilsmeier-Haack), the 5-formyl position allows for vectors that extend along the heterocyclic plane rather than perpendicular to it, accessing different pockets in enzyme active sites.
Structural & Electronic Analysis
The Regioselectivity Paradox
A defining feature of this molecule is the difficulty of its synthesis relative to its 4-isomer.[1]
-
Electrophilic Attack (Vilsmeier-Haack): Targets the electron-rich C4 position.[1]
-
Lithiation (Deprotonation): Targets the most acidic proton, which in
-methyl pyrazoles is C5 .
Therefore, the presence of the aldehyde at C5 indicates that this molecule was likely generated via directed lithiation or cyclization of a pre-functionalized precursor, not standard electrophilic aromatic substitution.
Pharmacophore Visualization
The following diagram illustrates the electronic and steric zones of the scaffold.[1]
Figure 1: Pharmacophore deconstruction of the target scaffold.
Synthetic Pathways: The "C5 Challenge"
To access the 5-carbaldehyde, one cannot rely on standard formylation reagents on the parent pyrazole. The two viable routes are Lithiation-Trapping (Route A) and De Novo Cyclization (Route B).[1]
Route A: The Lithiation Protocol (Recommended)
This route is preferred for late-stage functionalization of the parent 3-cyclopropyl-1-methylpyrazole.[1]
-
Mechanism:
-Butyllithium ( -BuLi) selectively deprotonates C5 due to the inductive effect of the adjacent -methyl group and the inherent acidity of the position ( ).[1] -
Critical Control: The temperature must be kept below -60°C to prevent ring fragmentation or "lithium dance" (isomerization).[1]
Figure 2: Lithiation-Formylation sequence targeting the C5 position.[1]
Route B: Oxidative Functionalization
Alternatively, if the 5-hydroxymethyl or 5-ester precursor is available from cyclization (e.g., reacting methylhydrazine with a diketo-ester), the aldehyde can be accessed via:
Experimental Protocol: C5-Formylation
Objective: Synthesis of this compound via C5-lithiation. Scale: 10 mmol basis.
Materials
-
Substrate: 3-Cyclopropyl-1-methyl-1H-pyrazole (1.22 g, 10 mmol).
-
Base:
-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol). -
Electrophile:
-Dimethylformamide (DMF) (anhydrous, 1.2 mL, 15 mmol). -
Solvent: Tetrahydrofuran (THF), anhydrous (20 mL).
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with
. -
Solvation: Add anhydrous THF (20 mL) and the substrate (3-cyclopropyl-1-methyl-1H-pyrazole). Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Add
-BuLi dropwise via syringe over 10 minutes. Note: Maintain internal temperature below -65°C to ensure regioselectivity. -
Incubation: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange, indicating the formation of the lithiated species.
-
Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous
(10 mL). -
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: The crude oil is typically purified via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]
Expected Yield: 75-85%. Characterization:
Reactivity Profile & Applications
The 5-carbaldehyde group is a versatile "warhead" for divergent synthesis.
| Reaction Class | Reagent | Product Type | Application |
| Reductive Amination | Aminomethyl-pyrazole | Kinase hinge binders; solubility enhancement.[1] | |
| Wittig / HWE | Phosphonium ylides / Phosphonates | Vinyl-pyrazole | Michael acceptors (covalent inhibitors).[1] |
| Oxidation | Pyrazole-5-carboxylic acid | Amide coupling precursors.[1] | |
| Condensation | Hydrazines / Hydroxylamine | Hydrazones / Oximes | Metal chelation; heterocyclic ring fusion.[1] |
Physical Properties Data
Note: Values are calculated based on structural analogs and standard QSAR models for this specific isomer.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 150.18 g/mol | Fragment-like (<300 MW).[1] |
| LogP (Calc) | ~1.4 - 1.8 | Ideal for CNS penetration and oral bioavailability.[1] |
| TPSA | ~34 Ų | High membrane permeability.[1] |
| H-Bond Donors | 0 | No -NH or -OH groups.[1] |
| H-Bond Acceptors | 3 | N1, N2, and Carbonyl O. |
| Appearance | Pale yellow oil or low-melting solid | Aldehydes of this MW are often oils. |
References
-
Regioselectivity in Lithiation of N-Methyl Pyrazoles
-
General Synthesis of Cyclopropyl-Pyrazoles
-
Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[1]
- Significance: Describes the cycliz
-
-
Medicinal Chemistry of Pyrazole Scaffolds
-
Frizzo, C. P., et al. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules, 2021.[1]
-
-
Vilsmeier-Haack Regioselectivity
The Ascendancy of the Cyclopropyl Pyrazole Scaffold: A Technical Guide to Therapeutic Innovation
For Immediate Release
In the ever-evolving landscape of drug discovery, the relentless pursuit of novel molecular scaffolds that offer enhanced therapeutic profiles is paramount. Among the privileged structures in medicinal chemistry, the cyclopropyl pyrazole motif has emerged as a powerhouse, demonstrating significant potential across a spectrum of diseases. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core attributes of this scaffold, exploring its synthesis, mechanism of action, and burgeoning therapeutic applications, with a particular focus on its role in kinase inhibition.
The Strategic Advantage of the Cyclopropyl Moiety
The incorporation of a cyclopropyl group onto the pyrazole core is a deliberate design strategy that confers a multitude of advantageous physicochemical and pharmacological properties. The strained three-membered ring is not merely a passive linker but an active contributor to a molecule's biological activity.[1] Its rigid nature helps to lock in bioactive conformations, reducing the entropic penalty upon binding to a target protein.[1] Furthermore, the unique electronic character of the cyclopropyl group can lead to enhanced potency and improved metabolic stability, as its C-H bonds are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This substituent can also serve as a bioisostere for other functional groups, such as a vinyl or a phenyl group, while offering a more favorable pharmacokinetic profile.
Synthesis of a Key Building Block: 3-Amino-5-cyclopropyl-1H-pyrazole
A cornerstone for the synthesis of many cyclopropyl pyrazole-based therapeutics is the key intermediate, 3-amino-5-cyclopropyl-1H-pyrazole. A general and efficient laboratory-scale synthesis of this crucial building block is outlined below.
Experimental Protocol: Synthesis of 3-Amino-5-cyclopropyl-1H-pyrazole
Step 1: Synthesis of β-Cyanoethylhydrazine
To a solution of aqueous hydrazine hydrate, acrylonitrile is added dropwise while maintaining the temperature between 30-35°C. After the addition is complete, water is removed under reduced pressure to yield β-cyanoethylhydrazine as an oil.[2]
Step 2: Cyclization to 3-Amino-3-pyrazoline sulfate
The crude β-cyanoethylhydrazine is then treated with a strong acid, such as sulfuric acid, to induce cyclization, affording 3-amino-3-pyrazoline sulfate.
Step 3: Aromatization to 3(5)-Aminopyrazole
The pyrazoline intermediate is subsequently aromatized to 3(5)-aminopyrazole. This can be achieved through various methods, including oxidation.
Step 4: Introduction of the Cyclopropyl Group
The final step involves the introduction of the cyclopropyl moiety. While various synthetic strategies exist, one common approach is the reaction of a suitable pyrazole precursor with a cyclopropyl-containing reagent. For instance, the commercially available 5-cyclopropyl-1H-pyrazole-3-amine can be synthesized and utilized in subsequent reactions.[3]
Therapeutic Applications: A Focus on Kinase Inhibition
The cyclopropyl pyrazole scaffold has found particularly fertile ground in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The unique geometry and electronic properties of this motif allow for high-affinity binding to the ATP-binding pocket of various kinases.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in numerous autoimmune and inflammatory disorders. Several JAK inhibitors incorporating the cyclopropyl pyrazole scaffold have shown significant promise. For instance, clinical trials are ongoing for various JAK inhibitors for conditions like myelofibrosis and rheumatoid arthritis.[4][5][6][7] The cyclopropyl group in these inhibitors often occupies a hydrophobic pocket in the kinase domain, contributing to both potency and selectivity.
Signaling Pathway of JAK Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by a cyclopropyl pyrazole JAK inhibitor.
c-Met Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is a key driver in many cancers. Preclinical studies have demonstrated that MET inhibition can enhance the efficacy of chemo-immunotherapy in small cell lung cancer by remodeling the tumor microenvironment.[8] Cyclopropyl pyrazole-based c-Met inhibitors are being actively investigated for their potential in oncology.[9]
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a well-established target in cancer therapy, particularly in non-small cell lung cancer (NSCLC). The development of resistance to first- and second-generation EGFR inhibitors has spurred the search for novel, more effective molecules. The cyclopropyl pyrazole scaffold has been incorporated into third-generation EGFR inhibitors designed to overcome resistance mutations, such as T790M.[10][11] The mechanism of action of these inhibitors involves the irreversible covalent modification of a cysteine residue in the ATP-binding site of EGFR.[10][12]
Mechanism of Irreversible EGFR Inhibition
Caption: Covalent inhibition of EGFR by a cyclopropyl pyrazole-based inhibitor.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the cyclopropyl pyrazole scaffold has provided valuable insights into the structural requirements for potent and selective kinase inhibition.
| Compound ID | Modification | Target Kinase | IC50 (nM) | Reference |
| Compound A | N-H at pyrazole | CDK16 | 18.0 | [3] |
| Compound B | N-cyclopropyl at pyrazole | CDK16 | 33.0-124.0 | [3] |
| Compound C | C3-alkyl at indenopyrazole | CDK2 | Potent | [13] |
| Compound D | C3-heterocycle at indenopyrazole | CDK2 | More Potent | [13] |
As illustrated in the table, the introduction of a cyclopropyl group on the pyrazole nitrogen can modulate the cellular activity of CDK16 inhibitors.[3] Furthermore, studies on indenopyrazole-based CDK inhibitors have shown that while shorter alkyl and cyclic alkyl groups at the C3 position are tolerated, heterocyclic substituents at this position generally lead to the most potent analogues.[13]
Beyond Oncology: Antimicrobial and Antiviral Potential
The therapeutic utility of the cyclopropyl pyrazole scaffold is not limited to oncology. Recent research has highlighted its potential in combating infectious diseases.
-
Antibacterial Activity: Certain cyclopropyl pyrazole derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[14][15][16][17][18] For example, quinoline-substituted pyrazoles have shown potent antimicrobial effects.[15]
-
Antiviral Activity: The pyrazole nucleus is a component of some antiviral agents, and recent studies have explored the potential of pyrazole derivatives against a range of viruses, including coronaviruses like SARS-CoV-2.[19][20][21][22][23]
Pharmacokinetic Considerations
A critical aspect of drug development is the optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The cyclopropyl group can significantly influence these parameters. As previously mentioned, it can enhance metabolic stability.[1] However, it is crucial to consider that in some chemical contexts, the cyclopropyl group can be metabolized to reactive intermediates. Therefore, careful evaluation of the metabolic fate of any new cyclopropyl pyrazole-based drug candidate is essential.
Future Directions
The cyclopropyl pyrazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutics. Future research will likely focus on:
-
Expansion into New Therapeutic Areas: Exploring the potential of this scaffold in treating neurodegenerative diseases, metabolic disorders, and other unmet medical needs.
-
Fine-tuning Selectivity: Developing highly selective inhibitors to minimize off-target effects and improve safety profiles.
-
Novel Synthetic Methodologies: Devising more efficient and scalable synthetic routes to access a wider diversity of cyclopropyl pyrazole derivatives.
-
Advanced Drug Delivery Systems: Formulating these compounds to enhance their bioavailability and targeted delivery.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines - ResearchGate. (URL: [Link])
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (URL: [Link])
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (URL: [Link])
-
A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC. (URL: [Link])
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC. (URL: [Link])
-
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design | ACS Omega. (URL: [Link])
-
Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link])
-
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing). (URL: [Link])
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. (URL: [Link])
-
Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. 3. Structure activity relationships at C3(1,2) - PubMed. (URL: [Link])
-
Pyrazole derivatives (58–63) as Anti-SARS-CoV-2 agents. - ResearchGate. (URL: [Link])
-
3(5)-aminopyrazole - Organic Syntheses Procedure. (URL: [Link])
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (URL: [Link])
-
(PDF) Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - ResearchGate. (URL: [Link])
-
Pyrazole derivatives 17-22 preliminary antibacterial activity versus... - ResearchGate. (URL: [Link])
-
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - Semantic Scholar. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (URL: [Link])
-
A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. (URL: [Link])
-
MET pathway inhibition increases chemo-immunotherapy efficacy in small cell lung cancer. (URL: [Link])
-
X-ray Crystallographic Structure-Based Design of Selective Thienopyrazole Inhibitors for interleukin-2-inducible Tyrosine Kinase - PubMed. (URL: [Link])
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (URL: [Link])
-
A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC. (URL: [Link])
-
Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o. - ResearchGate. (URL: [Link])
-
Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC. (URL: [Link])
-
Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. (URL: [Link])
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC. (URL: [Link])
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC. (URL: [Link])
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - Arkivoc. (URL: [Link])
-
JAK Inhibitor Treatment Landscape 2025: Pipeline Drugs, Clinical Trials Insights, Therapeutic Innovations, and Active Companies - Barchart.com. (URL: [Link])
-
Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed. (URL: [Link])
-
Structures of pyrazole-based ITK inhibitors and their Ki values. - ResearchGate. (URL: [Link])
-
Janus kinase (JAK) Inhibitors Competitive Landscape Report - DelveInsight. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])
-
New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - ResearchGate. (URL: [Link])
-
X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - MDPI. (URL: [Link])
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google P
-
Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions - MDPI. (URL: [Link])
-
Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - PMC. (URL: [Link])
-
Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC - NIH. (URL: [Link])
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. JAK Inhibitor Treatment Landscape 2025: Pipeline Drugs, Clinical Trials Insights, Therapeutic Innovations, and Active Companies [barchart.com]
- 5. Janus kinase (JAK) Inhibitors Competitive Landscape Report [delveinsight.com]
- 6. mdpi.com [mdpi.com]
- 7. Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MET pathway inhibition increases chemo-immunotherapy efficacy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 11. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. 3. Structure activity relationships at C3(1,2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-methyl-1H-pyrazole-5-carbaldehyde Derivatives: Synthesis, Pharmacological Applications, and Future Prospects
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Among the vast family of pyrazole-based synthons, 1-methyl-1H-pyrazole-5-carbaldehyde serves as a uniquely versatile intermediate, enabling access to a rich diversity of molecular architectures. Its aldehyde functional group is a reactive handle for constructing more complex derivatives, including Schiff bases, chalcones, carboxamides, and fused heterocyclic systems.[3] This technical guide provides an in-depth literature review of 1-methyl-1H-pyrazole-5-carbaldehyde derivatives, intended for researchers, scientists, and drug development professionals. We will explore the principal synthetic methodologies for the core aldehyde, detail the preparation of its key derivative classes, and critically evaluate their broad-spectrum pharmacological activities, which include anti-inflammatory, anticancer, anthelmintic, and antimicrobial properties.[4][5][6] By synthesizing field-proven insights with detailed protocols and structure-activity relationship (SAR) data, this guide aims to serve as an authoritative resource for harnessing the full potential of this important chemical entity in next-generation drug discovery.
The Pyrazole Scaffold: A Privileged Core in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in medicinal chemistry.[7] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a multitude of biological targets.[1] This versatility has led to the development of numerous blockbuster drugs containing the pyrazole core, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2][8] The aromatic nature of the pyrazole ring provides a stable scaffold that can be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of molecules to optimize pharmacological activity and pharmacokinetic profiles.[4]
Among the various functionalized pyrazoles, aldehyde derivatives, particularly 1-methyl-1H-pyrazole-5-carbaldehyde, have emerged as exceptionally valuable building blocks. The aldehyde group provides a gateway for a vast range of chemical transformations, making it a critical starting point for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents.[3]
Synthesis of the 1-methyl-1H-pyrazole-5-carbaldehyde Core
The efficient synthesis of the core aldehyde is paramount for its utilization in derivative synthesis. The Vilsmeier-Haack reaction stands out as the most common and effective method for the formylation of electron-rich pyrazole rings.
The Vilsmeier-Haack Reaction: A Gold Standard for Formylation
The Vilsmeier-Haack reaction is a powerful and mild method for introducing a formyl (-CHO) group onto an electron-rich aromatic or heterocyclic ring.[9][10] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[11]
Causality and Mechanistic Insight: The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This electrophile is then attacked by the electron-rich C4 position of the N-methylated pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired pyrazole-4-carbaldehyde. The methylation at the N1 position is crucial as it deactivates the nitrogen atom from electrophilic attack and directs the formylation to the C4 or C5 position, depending on the substituents.[12] Anhydrous conditions are critical, as the Vilsmeier reagent is readily hydrolyzed by water, which would quench the reaction.[13]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 1-methyl-1H-pyrazole-5-carbaldehyde [myskinrecipes.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allresearchjournal.com [allresearchjournal.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 11. mdpi.com [mdpi.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic stability of cyclopropyl groups in pyrazole medicinal chemistry
Title: The Cyclopropyl-Pyrazole Motif: Balancing Metabolic Stability and Bioactivation Risks Subtitle: A Technical Deep Dive for Medicinal Chemists and DMPK Scientists
Executive Summary
In modern kinase and GPCR ligand design, the cyclopropyl group serves as a high-value bioisostere for ethyl or isopropyl moieties. When attached to a pyrazole scaffold, it offers a unique combination of conformational rigidity, lipophilicity modulation (
However, this stability is not absolute. Under specific electronic conditions, the cyclopropyl ring transitions from a metabolic shield to a metabolic liability, undergoing P450-mediated ring opening to form reactive enones or aldehydes. This guide dissects the mechanistic dichotomy of the cyclopropyl-pyrazole motif, providing actionable protocols for assessing intrinsic clearance (
The Medicinal Chemistry Rationale
The integration of a cyclopropyl group onto a pyrazole ring (either
-
The "Wall of Stability": Acyclic alkyl groups (ethyl, isopropyl) attached to pyrazoles are prone to rapid CYP450-mediated
-hydroxylation or -dealkylation. The cyclopropyl C-H bond has significant -character ( hybridization), resulting in a Bond Dissociation Energy (BDE) of ~106 kcal/mol, compared to ~98 kcal/mol for a secondary acyclic C-H bond. This creates a thermodynamic barrier to Hydrogen Atom Transfer (HAT). -
Vectorial Filling: The cyclopropyl group fills lipophilic pockets (e.g., the hydrophobic back-pocket of kinase ATP sites) with a smaller entropic penalty than flexible alkyl chains.
-
Electronic Modulation: As a weak electron donor (via hyperconjugation), the cyclopropyl group can modulate the basicity of the pyrazole nitrogens, influencing solubility and kinase hinge-binding affinity.
Mechanisms of Metabolism: The Radical Clock
The metabolic fate of a cyclopropyl-pyrazole depends heavily on its attachment point (
C-Cyclopropyl Pyrazoles (The Stable Motif)
When attached to a carbon atom of the pyrazole, the cyclopropyl group generally acts as a metabolic block. The high BDE forces CYP450 enzymes to seek alternative "soft spots" on the molecule. If metabolism does occur, it typically proceeds via HAT, leading to a transient cyclopropyl radical.
-
Outcome: Often results in hydroxylation (stable metabolite) or no reaction.
N-Cyclopropyl Pyrazoles (The Risk Motif)
This configuration carries a higher risk of bioactivation. If the pyrazole is electron-rich, the system can undergo Single Electron Transfer (SET) to the CYP450 heme (Compound I), generating a nitrogen radical cation.
-
The Mechanism: The radical cation triggers the homolytic cleavage of the adjacent cyclopropyl C-C bond (relief of ~27.5 kcal/mol ring strain).
-
The Danger: This results in a ring-opened radical that can recombine with oxygen to form reactive aldehydes (Michael acceptors) or covalently bind to the heme porphyrin (Mechanism-Based Inhibition/Suicide Inhibition).
Visualization: The Metabolic Bifurcation
Caption: Mechanistic divergence of cyclopropyl metabolism. Pathway A (HAT) is preferred for stability; Pathway B (SET) leads to ring opening and potential toxicity.
Experimental Workflow: Assessing Stability & Liability
To validate the stability of your cyclopropyl-pyrazole scaffold, a standard screen is insufficient. You must couple intrinsic clearance data with metabolite identification (MetID) to rule out reactive intermediate formation.
Protocol: Microsomal Stability with GSH Trapping
Objective: Determine
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.
-
Test Compound (10 mM DMSO stock).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase).
-
Critical Additive: Glutathione (GSH) or Potassium Cyanide (KCN) for trapping reactive intermediates.
Step-by-Step Methodology:
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-Incubation: Spike test compound to final concentration of 1 µM (ensure <0.1% DMSO final). Add GSH (5 mM) to a parallel set of wells to trap electrophiles. Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (High-Resolution Mass Spec recommended for MetID).
Data Interpretation Table:
| Parameter | Observation | Interpretation | Action |
| < 10 µL/min/mg | High Stability | Proceed to in vivo PK. | |
| > 50 µL/min/mg | High Clearance | Check MetID. | |
| MetID | +16 Da (M+16) | Hydroxylation | Acceptable (Phase II handle). |
| MetID | +32 Da / +30 Da | Ring Opening (Diol/Aldehyde) | Critical Risk. Structural redesign required. |
| GSH Adduct | M + 307 Da | Reactive Electrophile | Stop. High toxicity risk. |
Strategic Optimization: Fixing the "Soft Spot"
If your cyclopropyl group is identified as the primary site of metabolism (the "soft spot"), do not abandon the scaffold. Use these specific medicinal chemistry maneuvers to block the P450 attack.
Strategy A: Fluorination (The Electronic Shield)
Replace the C-H bonds on the cyclopropyl ring with C-F bonds.
-
Why: The C-F bond is metabolically inert. Furthermore, the strong electron-withdrawing nature of fluorine deactivates the remaining C-H bonds and raises the oxidation potential of the pyrazole ring, suppressing the SET mechanism.
-
Example:gem-difluorocyclopropyl.
Strategy B: Methylation (Steric Blocking)
Introduce a methyl group at the site of attachment (e.g., 1-methylcyclopropyl).
-
Why: This removes the tertiary proton (if attached to C) or creates steric hindrance that prevents the heme iron from approaching the ring. It also increases lipophilicity, which may or may not be desired.
Strategy C: Scaffold Hopping (The Heteroatom Switch)
If the
-
Why: Breaking the direct conjugation between the nitrogen lone pair and the cyclopropyl ring prevents the radical cation delocalization that triggers ring opening.
Optimization Logic Flow
Caption: Decision tree for optimizing cyclopropyl metabolic instability.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry. Link
-
Kuttab, S., et al. (2006).[2] Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society.[2] Link
-
Bauer, M. R., et al. (2016).[1] Put a ring on it: application of small aliphatic rings in medicinal chemistry.[1][3][4] RSC Medicinal Chemistry. Link
-
Obach, R. S., et al. (2008). Mechanism of Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine.[2] Chemical Research in Toxicology. Link
-
Shanu-Wilson, J. (2020).[5] Metabolism of cyclopropyl groups. Hypha Discovery. Link
Sources
An In-Depth Technical Guide to Novel Drug Design Using Pyrazole-5-Carbaldehyde Intermediates
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including hydrogen bonding capabilities, dipolar character, and metabolic stability, have made it a cornerstone in the design of numerous therapeutic agents.[1][2][3] A significant number of pyrazole-containing drugs have received FDA approval for a wide array of clinical applications, including anti-inflammatory, analgesic, anticancer, and antipsychotic agents.[1][4][5][6] The versatility of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.[1][7]
Among the various functionalized pyrazoles, pyrazole-5-carbaldehyde intermediates have emerged as exceptionally valuable building blocks in the synthesis of novel drug candidates. The aldehyde functionality at the 5-position serves as a versatile chemical handle for a multitude of chemical transformations, allowing for the introduction of diverse pharmacophores and the construction of complex molecular architectures. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of pyrazole-5-carbaldehyde intermediates in the rational design of innovative therapeutics.
I. Synthesis of Pyrazole-5-Carbaldehyde Intermediates: The Vilsmeier-Haack Reaction and Beyond
The efficient and regioselective synthesis of pyrazole-5-carbaldehyde is paramount for its utility in drug discovery programs. The Vilsmeier-Haack reaction is a widely employed and powerful method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[8][9][10]
The Vilsmeier-Haack Reaction: A Reliable Workhorse
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8][10] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired pyrazole-4-carbaldehyde. While formylation often occurs at the 4-position, the synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes from 1,3-disubstituted 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions has also been successfully demonstrated.[11]
The reaction conditions for the Vilsmeier-Haack formylation of pyrazoles can be tailored based on the substrate's reactivity.[8][11] Factors such as temperature, reaction time, and the stoichiometry of the Vilsmeier reagent can influence the yield and purity of the desired product. For instance, some reactions proceed efficiently at room temperature, while others may require heating to drive the reaction to completion.[8]
Caption: Generalized workflow for the Vilsmeier-Haack formylation of pyrazoles.
Alternative Synthetic Routes
While the Vilsmeier-Haack reaction is prevalent, other methods for synthesizing pyrazole carbaldehydes exist. These include the oxidation of corresponding pyrazole methanols and multi-component reactions that can construct the pyrazole ring and introduce the carbaldehyde functionality in a single pot.[12][13][14] The choice of synthetic strategy often depends on the availability of starting materials and the desired substitution pattern on the pyrazole core.
II. The Reactivity of Pyrazole-5-Carbaldehyde: A Gateway to Molecular Diversity
The aldehyde group of pyrazole-5-carbaldehyde is a versatile functional group that participates in a wide range of chemical transformations, making it an ideal starting point for generating libraries of diverse pyrazole derivatives.
Key Chemical Transformations:
-
Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and enones, respectively.[15][16] These reactions are fundamental for introducing new pharmacophores and extending the molecular framework.
-
Reductive Amination: A powerful tool for creating substituted amine derivatives, reductive amination involves the initial formation of a Schiff base with a primary or secondary amine, followed by reduction with an appropriate reducing agent (e.g., sodium borohydride). This allows for the introduction of a wide variety of alkyl and aryl amine substituents.
-
Wittig and Related Reactions: The Wittig reaction and its variants enable the conversion of the aldehyde to an alkene, providing a means to introduce carbon-carbon double bonds and further functionalize the molecule.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol. These transformations provide access to pyrazole-5-carboxylic acids and pyrazole-5-methanols, which are also valuable intermediates for further derivatization.[12]
-
Cyclization Reactions: Pyrazole-5-carbaldehydes can serve as key precursors in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which often exhibit potent biological activities.[5][9]
Caption: Reactivity of pyrazole-5-carbaldehyde leading to diverse chemical scaffolds.
III. Therapeutic Applications of Pyrazole-5-Carbaldehyde Derivatives
The structural diversity achievable from pyrazole-5-carbaldehyde intermediates has led to the discovery of potent and selective modulators of various biological targets implicated in a range of diseases.
Anticancer Agents
A significant area of focus for pyrazole-based drug design is oncology.[7][17][18] Derivatives of pyrazole-5-carbaldehyde have been investigated as inhibitors of several key targets in cancer progression.
-
Kinase Inhibitors: Many pyrazole derivatives have been developed as potent kinase inhibitors, targeting enzymes such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK).[2][7] For example, novel pyrazole carbaldehyde derivatives have been synthesized and identified as potent PI3 kinase inhibitors with significant cytotoxicity against breast cancer cells.[17]
-
Tubulin Polymerization Inhibitors: Some pyrazole-oxindole conjugates derived from pyrazole carbaldehydes have demonstrated the ability to inhibit tubulin assembly, a validated target for anticancer therapy.[18]
-
Xanthine Oxidase Inhibitors: 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde derivatives have been designed and synthesized as inhibitors of xanthine oxidase, an enzyme overexpressed in various cancers.[19]
| Target Class | Example | Therapeutic Indication | Reference |
| Kinase (PI3K) | Pyrazole carbaldehyde derivatives | Breast Cancer | [7][17] |
| Kinase (CDK2) | Indole-linked pyrazole derivatives | Various Cancers | [17] |
| Kinase (VEGFR) | Pyrazole benzothiazole hybrids | Various Cancers (Anti-angiogenic) | [7][17] |
| Tubulin | Pyrazole-oxindole conjugates | Various Cancers | [18] |
| Xanthine Oxidase | Diaryl-dihydropyrazole carbaldehydes | Gout, Cancer | [19] |
Anti-inflammatory and Other Therapeutic Areas
Beyond cancer, pyrazole-containing compounds have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[1][5] The versatility of pyrazole-5-carbaldehyde allows for the exploration of novel anti-inflammatory agents. Additionally, these intermediates have been utilized in the synthesis of compounds with antimicrobial and neuroprotective properties.[20][21][22] For instance, pyrazolo[1,5-a]pyrimidine derivatives synthesized from pyrazole carbaldehydes have shown promising antimicrobial activity.[5][22]
IV. Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of a Substituted Pyrazole
Disclaimer: This is a generalized protocol and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. Allow the mixture to stir at 0 °C for 30 minutes to an hour, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-90 °C. The optimal temperature and reaction time (typically 2-8 hours) should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Hydrolysis and Neutralization: Basify the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral to slightly basic. This will hydrolyze the intermediate and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
General Procedure for the Synthesis of a Schiff Base from a Pyrazole-5-Carbaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazole-5-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Amine Addition: Add the desired primary amine (1-1.2 equivalents) to the solution.
-
Catalysis (Optional): A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress by TLC. The formation of the Schiff base is often accompanied by the formation of water.
-
Isolation: Upon completion, the product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude Schiff base can be purified by recrystallization or column chromatography.
V. Conclusion and Future Perspectives
Pyrazole-5-carbaldehyde intermediates are undeniably powerful and versatile tools in the arsenal of the medicinal chemist. Their straightforward synthesis, typically via the robust Vilsmeier-Haack reaction, and the vast array of chemical transformations enabled by the aldehyde functionality provide a rapid and efficient pathway to novel molecular entities. The continued exploration of new synthetic methodologies and the application of these intermediates in the design of inhibitors for emerging therapeutic targets will undoubtedly lead to the discovery of next-generation therapeutics. As our understanding of disease biology deepens, the adaptability of the pyrazole-5-carbaldehyde scaffold will ensure its enduring relevance in the ongoing quest for safer and more effective medicines.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023-09-05). (URL: )
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (URL: )
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL: )
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchG
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (URL: )
- Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchG
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023-11-07). (URL: )
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: )
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol - ResearchG
- Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives | Asian Journal of Chemistry. (2023-07-31). (URL: )
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC. (URL: )
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022-01-05). (URL: )
- Proposed mechanism for the formation of pyrazole‐carbaldehyde.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors - PubMed. (URL: )
- Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1 - Benchchem. (URL: )
- Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological - Der Pharma Chemica. (URL: )
- Synthesis and Activity of Pyrazole Carbaldehydes | PDF | Methyl Group | Organic Chemistry. (URL: )
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: )
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - NIH. (URL: )
- 194 recent advances in the synthesis of new pyrazole deriv
- Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols - Benchchem. (URL: )
- Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes - Jordan Journal of Chemistry. (2020-08-04). (URL: )
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: )
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review - OUCI. (URL: )
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. (2025-01-17). (URL: )
- Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. (URL: )
- Synthesis and Pharmacological Activities of Pyrazole Deriv
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scribd.com [scribd.com]
- 13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 3-Cyclopropyl-1-methyl Substituted Pyrazoles
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-cyclopropyl-1-methyl substituted pyrazoles, a class of heterocyclic compounds of significant interest to researchers, medicinal chemists, and drug development professionals. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1] The introduction of a cyclopropyl group at the 3-position and a methyl group at the 1-position imparts unique physicochemical and biological properties. This guide will delve into the synthesis, spectroscopic characterization, reactivity, and structure-activity relationships of these compounds, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[2] Their unique structural features and diverse chemical reactivity have established them as a cornerstone in the development of therapeutic agents.[3] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[4][5] The incorporation of a cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3] This guide focuses on the specific substitution pattern of a cyclopropyl group at the C3 position and a methyl group at the N1 position of the pyrazole ring, a combination that holds significant promise for the development of novel chemical entities.
Synthesis of 3-Cyclopropyl-1-methyl Substituted Pyrazoles
The most common and versatile method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] For the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, a key intermediate, the reaction of methylhydrazine with a cyclopropyl-substituted β-ketonitrile is a highly effective approach.
Proposed Synthetic Pathway
The synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine has been reported, providing a solid foundation for the synthesis of the 1-methyl analogue.[6] The proposed pathway involves the reaction of methylhydrazine with 3-cyclopropyl-3-oxopropanenitrile.
Caption: Proposed synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.
Detailed Experimental Protocol
Objective: To synthesize 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.
Materials:
-
Methylhydrazine
-
3-Cyclopropyl-3-oxopropanenitrile
-
Ethanol
-
Sodium hydroxide (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
To a solution of 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
To the residue, add water and basify with a 1N sodium hydroxide solution to a pH of 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.
Expert Insight: The use of a slight excess of methylhydrazine ensures the complete consumption of the limiting β-ketonitrile. The basic workup is crucial to neutralize any acidic byproducts and to ensure the amine product is in its free base form for efficient extraction into the organic solvent.
Spectroscopic and Physicochemical Properties
The structural elucidation and characterization of 3-cyclopropyl-1-methyl substituted pyrazoles rely on a combination of spectroscopic techniques and the determination of their physicochemical properties.
Spectroscopic Data
| Technique | Expected Features for 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine |
| ¹H NMR | δ (ppm): 0.6-1.0 (m, 4H, cyclopropyl CH₂), 1.8-2.2 (m, 1H, cyclopropyl CH), 3.6 (s, 3H, N-CH₃), 5.4 (s, 1H, pyrazole C4-H), ~4.0-5.0 (br s, 2H, NH₂). |
| ¹³C NMR | δ (ppm): ~5-10 (cyclopropyl CH₂), ~10-15 (cyclopropyl CH), ~35 (N-CH₃), ~90 (pyrazole C4), ~145 (pyrazole C5), ~155 (pyrazole C3). |
| IR (cm⁻¹) | ~3400-3200 (N-H stretch, amine), ~3100 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1620 (C=N stretch, pyrazole ring), ~1580 (N-H bend, amine). |
| Mass Spec (EI) | Expected [M]⁺ at m/z 137. The fragmentation pattern would likely involve the loss of the cyclopropyl group and other characteristic fragments. |
Causality in Spectral Assignments: The upfield chemical shifts for the cyclopropyl protons and carbons are characteristic of this strained ring system. The singlet for the C4-H of the pyrazole ring is expected due to the lack of adjacent protons. The N-methyl protons will appear as a sharp singlet. The broad singlet for the amine protons is due to quadrupole broadening and potential hydrogen exchange.
Physicochemical Properties
The following table summarizes the computed and available physical properties for 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| XLogP3 | 0.5 | [1] |
| Melting Point | 123-126°C | [7] |
| Boiling Point | 299.2 °C at 760 mmHg | [7] |
| Density | 1.38 g/cm³ | [7] |
Expert Insight: The positive XLogP3 value suggests a moderate lipophilicity, which is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Chemical Reactivity
The reactivity of the pyrazole ring is influenced by the electronic effects of its substituents. The 3-cyclopropyl and 1-methyl groups play a significant role in directing the outcome of chemical transformations.
Electrophilic Aromatic Substitution
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The reaction typically occurs at the C4 position, which is the most electron-rich carbon.[2]
Caption: Electrophilic aromatic substitution on the pyrazole ring.
Influence of Substituents:
-
N1-Methyl Group: The methyl group is an electron-donating group through an inductive effect, which further activates the pyrazole ring towards electrophilic attack.
-
C3-Cyclopropyl Group: The cyclopropyl group can also donate electron density to the aromatic ring through its "pseudo-pi" character, further enhancing the nucleophilicity of the C4 position.
-
C5-Amino Group: The amino group is a strong activating group, significantly increasing the electron density at the C4 position and facilitating electrophilic substitution.
Self-Validating System: The predictable regioselectivity of electrophilic aromatic substitution at the C4 position provides a self-validating system for synthetic transformations. Any deviation from this expected outcome would indicate unusual electronic or steric effects, prompting further investigation.
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[5][8]
-
Cyclopropyl Group at C3: The presence of a cyclopropyl group at the C3 position has been associated with enhanced inhibitory activity in various enzyme systems. Its conformational rigidity can lead to more favorable binding interactions with the target protein.
-
N1-Substitution: The substituent at the N1 position is crucial for modulating the pharmacokinetic properties of the molecule. A small alkyl group like methyl can improve cell permeability and metabolic stability.
-
C5-Amine: The amino group at the C5 position provides a key point for further functionalization, allowing for the introduction of various pharmacophores to optimize target binding and selectivity.
Expert Insight: When designing a library of analogues based on the 3-cyclopropyl-1-methyl pyrazole scaffold, systematic modification of the C5-amino group is a logical first step to explore the SAR. This can be achieved through acylation, alkylation, or sulfonylation reactions to introduce a diverse range of chemical functionalities.
Conclusion
3-Cyclopropyl-1-methyl substituted pyrazoles represent a promising class of compounds for drug discovery and development. Their synthesis is readily achievable through established methods like the Knorr pyrazole synthesis. The unique combination of the cyclopropyl and N-methyl substituents imparts favorable electronic and physicochemical properties, influencing their reactivity and biological activity. This guide provides a foundational understanding of the chemical properties of this important scaffold, empowering researchers to design and synthesize novel derivatives with tailored therapeutic potential.
References
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyl Compounds to Pyrazoles: A Comprehensive Review. Chemical Reviews, 111(11), 6984-7034.
-
PubChem. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
- Bozdag, M., Alafeefy, M., & Ceruso, M. (2020). Pyrazole-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1637-1652.
- Pattan, S. R., et al. (2009). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Indian Journal of Chemistry - Section B, 48(10), 1453-1457.
- Riyadh, S. M., Gomha, S. M., & Abd El-Moneim, M. F. (2019). Pyrazole-based scaffolds as anticancer agents: A review. Archiv der Pharmazie, 352(11), 1900187.
- Kumar, A., et al. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 20(2), 651-654.
- El-Sayed, M. A. A., et al. (2022). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Future Medicinal Chemistry.
-
iChemical. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, CAS No. 118430-74-3. Retrieved February 13, 2026, from [Link]
Sources
- 1. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | C7H11N3 | CID 2735311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, CAS No. 118430-74-3 - iChemical [ichemical.com]
- 8. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocols for 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde
An In-Depth Guide to the Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde
Introduction: The Value of a Versatile Pyrazole Building Block
This compound is a key heterocyclic intermediate in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. The pyrazole core is a privileged scaffold, appearing in numerous biologically active compounds, and the presence of a cyclopropyl group can enhance metabolic stability and binding affinity.[1] The aldehyde functional group at the C5 position serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, enabling the construction of diverse molecular libraries for drug discovery and development.
This document provides a detailed, two-part synthetic protocol for obtaining this compound. The strategy involves the initial construction of the N-methylated pyrazole core, followed by a regioselective formylation at the C5 position. Each protocol is presented with an emphasis on the underlying chemical principles, practical experimental considerations, and robust characterization to ensure reproducibility and high purity of the final product.
Overall Synthetic Workflow
The synthesis is logically approached in two distinct stages: first, the formation of the stable pyrazole ring, and second, the introduction of the aldehyde functionality. This ensures a clean and high-yielding pathway to the target molecule.
Figure 1: Two-stage synthetic workflow for the target molecule.
Part 1: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole
The foundational step is the construction of the pyrazole heterocycle. The most efficient method for this is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2] In this protocol, we utilize 1-cyclopropyl-1,3-butanedione and methylhydrazine. The reaction proceeds with high regioselectivity due to the differential reactivity of the two carbonyl groups.
Principle and Mechanism
The reaction is initiated by the nucleophilic attack of the more basic nitrogen of methylhydrazine onto the more electrophilic ketone (the one adjacent to the methyl group). This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrazole ring. The use of an acid catalyst facilitates the dehydration step.
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyclopropyl-1,3-butanedione (1.0 eq) and ethanol (100 mL). Stir until the dione is fully dissolved.
-
Reagent Addition: Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. A slight exotherm may be observed.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the cyclization.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (DCM, 100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
Purification and Characterization
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
-
Expected Yield: 80-90%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 7.35 (d, 1H, pyrazole-H), 6.00 (d, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃), 1.90 (m, 1H, cyclopropyl-CH), 0.95 (m, 2H, cyclopropyl-CH₂), 0.70 (m, 2H, cyclopropyl-CH₂).
-
MS (ESI+): m/z calculated for C₇H₁₁N₂ [M+H]⁺: 123.09; found 123.1.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 1-cyclopropyl-1,3-butanedione | 126.15 | 0.1 | 1.0 | 12.6 g |
| Methylhydrazine | 46.07 | 0.11 | 1.1 | 5.1 g (5.8 mL) |
| Ethanol | - | - | - | 100 mL |
| Glacial Acetic Acid | - | - | catalytic | ~0.2 mL |
Part 2: Vilsmeier-Haack Formylation of 3-cyclopropyl-1-methyl-1H-pyrazole
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] It utilizes a reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.[4] For N-substituted pyrazoles, the reaction occurs regioselectively at the C5 position, which is activated towards electrophilic substitution.[5]
Principle and Mechanism
The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from POCl₃ and DMF. The electron-rich pyrazole ring then attacks this electrophile, leading to the formation of a cationic intermediate (a sigma complex). Subsequent elimination and hydrolysis of the resulting iminium salt during aqueous work-up yields the final aldehyde product.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Pyrazole Scaffolds and Amine Functionalization
An Application Guide to Reductive Amination of Pyrazole-5-carbaldehydes for Pharmaceutical Research and Development
Pyrazole and its derivatives are recognized as "privileged N-heterocycles" in medicinal chemistry, forming the core structure of numerous bioactive compounds and approved pharmaceutical drugs.[1][2][3][4] Their diverse therapeutic applications span from anticancer and anti-inflammatory to antimicrobial and enzyme inhibitory activities.[2][3][5] The functionalization of the pyrazole ring is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. The introduction of an aminomethyl group at the C5-position via reductive amination of pyrazole-5-carbaldehydes is a particularly powerful and versatile transformation. This method provides a direct route to secondary and tertiary amines, which are crucial functionalities for interacting with biological targets and improving drug-like properties.
This guide provides a detailed overview of the critical parameters and protocols for the successful reductive amination of pyrazole-5-carbaldehydes, designed for researchers and scientists in drug development. We will delve into the mechanistic underpinnings of the reaction, explore the selection of optimal reagents and conditions, and provide field-tested protocols to streamline your synthetic workflows.
The Mechanism: A Tale of Two Steps
Reductive amination is a two-stage process that converts a carbonyl group and an amine into a more substituted amine.[6] The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to form an imine. Under the typically neutral to weakly acidic reaction conditions, the imine can be protonated to form a highly electrophilic iminium ion.[7] This intermediate is then reduced by a hydride-based reducing agent to yield the final amine product.
The entire process can be performed in a single step (direct reductive amination) or in two distinct steps (indirect reductive amination), where the imine is pre-formed before the addition of the reducing agent.[7][8] The choice between these two approaches depends on the reactivity of the substrates and the chosen reducing agent.
Figure 1: General mechanism of reductive amination.
Core Directive: Selecting the Optimal Reaction Conditions
The success of a reductive amination hinges on the judicious selection of the reducing agent, solvent, and any additives, all tailored to the specific pyrazole-5-carbaldehyde and amine substrates.
The Reducing Agent: A Matter of Selectivity and Reactivity
The key to a successful one-pot reductive amination is a reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde.[9] This selectivity prevents the wasteful formation of the corresponding alcohol from the pyrazole-5-carbaldehyde.
| Reducing Agent | Formula | Key Characteristics & Causality | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | The Reagent of Choice: Mild and highly selective for iminium ions over aldehydes and ketones.[7][10][11] The electron-withdrawing acetate groups temper the reactivity of the borohydride, making it less likely to reduce the starting carbonyl.[12] It tolerates a wide range of functional groups and can be used in a one-pot procedure.[10][11] | Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (MeCN)[7][11] |
| Sodium Cyanoborohydride | NaBH₃CN | Acid-Stable Selectivity: Effective under mildly acidic conditions (pH 4-6) where iminium ion formation is favorable.[13] At this pH, aldehydes are not readily protonated and are thus reduced slowly, while the iminium ion is rapidly reduced.[14] Toxicity is a major drawback due to the potential release of cyanide. | Methanol (MeOH), Ethanol (EtOH)[15] |
| Sodium Borohydride | NaBH₄ | Economical but Less Selective: A strong reducing agent that can readily reduce both the iminium ion and the starting aldehyde.[14][15] To achieve selectivity, it is almost always used in an indirect (two-step) procedure . The imine is formed first, and then NaBH₄ is added for the reduction.[7] | Methanol (MeOH), Ethanol (EtOH)[15] |
Expert Insight: For most applications involving pyrazole-5-carbaldehydes, Sodium Triacetoxyborohydride (STAB) is the superior choice for direct, one-pot reactions. Its high selectivity minimizes side-product formation and simplifies purification, making it ideal for library synthesis and complex molecule construction.[11] A study on 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde found that the best yields were achieved using STAB in refluxing dichloroethane.[8][16]
Solvent Selection
The choice of solvent is critical for both the imine formation step and the reduction step.
-
For STAB: Aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile are preferred as STAB is sensitive to water and can react with protic solvents like methanol.[12][15] DCE is often the solvent of choice, leading to faster reaction rates.[10][11]
-
For NaBH₃CN and NaBH₄: Protic solvents like methanol or ethanol are commonly used. Methanol, in particular, can accelerate the formation of imines from aldehydes and primary amines.[7]
The Role of pH and Additives
Imine formation is catalyzed by mild acid.[14] The reaction is often biphasic, requiring protonation of the carbinolamine to facilitate dehydration. However, strongly acidic conditions will protonate the starting amine, rendering it non-nucleophilic. Therefore, the reaction is typically performed at a weakly acidic to neutral pH.
-
Acetic Acid (AcOH): Often added as a catalyst (0.1-2 equivalents) when using STAB, especially for less reactive ketones.[7][10][11] It facilitates the formation of the iminium ion, which is the species reduced by STAB.[9] For aldehydes, it is often not strictly necessary but can accelerate the reaction.[11]
-
Lewis Acids: For less reactive substrates, Lewis acids like Ti(i-PrO)₄ or ZnCl₂ can be added to activate the carbonyl group towards nucleophilic attack by the amine.[14][15]
Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on the specific pyrazole-5-carbaldehyde and amine used.
Figure 2: General workflow for direct reductive amination.
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This one-pot procedure is highly reliable for a wide range of primary and secondary amines.
Materials:
-
Pyrazole-5-carbaldehyde (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.3 - 1.6 eq)[7]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, 1-2 eq)[7]
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen or argon atmosphere, add the pyrazole-5-carbaldehyde (1.0 eq), the amine (1.0-1.2 eq), and the solvent (DCE or THF, to make a ~0.1-0.2 M solution).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. If using, add acetic acid at this stage.
-
Add the sodium triacetoxyborohydride (STAB) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-24 hours).
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or EtOAc, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
Protocol 2: Indirect Reductive Amination using Sodium Borohydride (NaBH₄)
This two-step, one-pot procedure is a cost-effective alternative, particularly useful when dialkylation is a concern with primary amines.[7][11]
Materials:
-
Pyrazole-5-carbaldehyde (1.0 eq)
-
Primary Amine (1.0 eq)
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄) (1.1 - 1.5 eq)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pyrazole-5-carbaldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol (to make a ~0.2 M solution) in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for complete imine formation. Monitor by TLC or ¹H NMR if necessary.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (NaBH₄) to the stirred solution. Caution: Gas (H₂) evolution will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, or until the imine intermediate is fully consumed as indicated by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., DCM or EtOAc, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Key Considerations
-
Formation of Alcohol Side-Product: This indicates that the reduction of the aldehyde is competing with the reduction of the iminium ion. This is more common with NaBH₄. To mitigate this, ensure complete imine formation before adding the reducing agent in the indirect method. When using STAB, ensure the reagent is of good quality and the reaction is anhydrous.
-
Dialkylation of Primary Amines: The secondary amine product can sometimes react with another molecule of the aldehyde to form a tertiary amine. Using a stepwise procedure with NaBH₄ can minimize this.[7][11] Alternatively, using a slight excess of the primary amine in the direct method can also help.
-
Sterically Hindered Substrates: Reactions involving bulky pyrazole-5-carbaldehydes or sterically hindered amines may be sluggish. In such cases, gentle heating (e.g., 40-50 °C) or the addition of a Lewis acid catalyst may be beneficial.
Conclusion
The reductive amination of pyrazole-5-carbaldehydes is an indispensable tool for the synthesis of novel amine-containing pyrazoles in drug discovery. By understanding the underlying mechanism and carefully selecting the appropriate reducing agent and conditions, researchers can efficiently generate diverse libraries of compounds for biological evaluation. Sodium triacetoxyborohydride (STAB) stands out as the premier reagent for direct, one-pot transformations due to its exceptional selectivity and broad functional group tolerance. The protocols and insights provided herein offer a robust foundation for the successful application of this critical reaction.
References
-
Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
National Center for Biotechnology Information. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
National Center for Biotechnology Information. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. [Link]
-
Myers, A. (n.d.). Myers Chem 115. [Link]
-
Springer. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. [Link]
-
INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
ACS Publications. (2017). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ineosopen.org [ineosopen.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes [ineosopen.org]
Application Note: Precision Oxidation of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde to Carboxylic Acid
Abstract
This application note details a robust, scalable protocol for the oxidation of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde to its corresponding carboxylic acid, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid . This transformation is a critical step in the synthesis of pyrazolo-pyrimidinone based PDE5 inhibitors and related pharmaceutical scaffolds. Due to the sensitivity of the cyclopropyl moiety to ring-opening under harsh acidic or radical conditions, this guide prioritizes the Pinnick (Lindgren) Oxidation . This method ensures high chemoselectivity, preventing decarboxylation or cyclopropane cleavage, which are common failure modes with Jones Reagent or unbuffered Permanganate.
Introduction & Strategic Analysis
The Substrate Challenge
The starting material, This compound , presents a unique chemoselective challenge:
-
Cyclopropyl Group: A strained ring system (
27.5 kcal/mol strain energy). It acts as a radical clock and is susceptible to acid-catalyzed ring opening (homo-Michael addition type pathways). -
Pyrazole Core: While generally robust, the electron-rich nature of the ring can make it susceptible to electrophilic halogenation (a side reaction if hypochlorite byproducts are not scavenged).
Method Selection Matrix
To ensure process reliability, we evaluated standard oxidation protocols against the substrate's fragility.
| Method | Reagents | Risk Profile | Suitability |
| Pinnick Oxidation | Low. Mild acidic buffer (pH 3-4). No heavy metals. | Recommended (Gold Standard) | |
| Buffered KMnO4 | Medium. Risk of over-oxidation or ring attack if pH drifts. | Alternative (if chlorite unavailable) | |
| Jones Oxidation | High. Strong acid will likely open the cyclopropyl ring. | Do Not Use | |
| Silver Oxide | Low. Basic conditions are safe, but reagents are expensive. | Niche (Small scale only) |
Core Protocol: Pinnick Oxidation[1][2][3][8]
Reaction Mechanism & Logic
The Pinnick oxidation utilizes sodium chlorite (
Reagents & Equipment
-
Substrate: this compound (1.0 equiv)
-
Oxidant: Sodium Chlorite (
), 80% technical grade (1.5 - 2.0 equiv) -
Buffer: Sodium Dihydrogen Phosphate Monohydrate (
) (1.5 equiv) -
Scavenger: 2-Methyl-2-butene (5.0 - 10.0 equiv) OR Resorcinol (if alkene scavenger is unsuitable, though alkene is preferred here).
-
Solvent:
-Butanol / Water (3:1 v/v) or THF / Water (1:1 v/v). -
Equipment: Round-bottom flask, magnetic stirrer, temperature probe, ice-water bath.
Step-by-Step Procedure
Step 1: Preparation of Solutions
-
Dissolve the aldehyde (10.0 mmol, 1.36 g) in
-Butanol (30 mL) and 2-methyl-2-butene (8 mL).-
Note: The scavenger is volatile; keep the vessel cool.
-
-
Separately, dissolve
(1.81 g, ~16 mmol active) and (2.07 g, 15 mmol) in Deionized Water (10 mL).
Step 2: Controlled Addition
-
Cool the aldehyde solution to 0 °C using an ice bath.
-
Add the aqueous oxidant/buffer solution dropwise over 15–20 minutes.
-
Critical Process Parameter (CPP): Internal temperature must remain < 10 °C to prevent exotherm runaways and gas evolution.
-
-
The solution will turn a pale yellow. Intense yellow/green indicates
formation (insufficient scavenger or acid spike).
Step 3: Reaction Monitoring
-
Allow the reaction to warm to Room Temperature (20–25 °C).
-
Stir for 2–4 hours.
-
TLC Monitoring: (Eluent: 5% MeOH in DCM). The aldehyde spot (
) should disappear; the acid spot will remain at the baseline or streak ( ).
Step 4: Workup & Isolation
-
Quench: Add saturated aqueous
(5 mL) to destroy excess oxidant. Stir for 10 mins. -
Volatile Removal: Concentrate under reduced pressure to remove
-Butanol and excess 2-methyl-2-butene. -
Acidification: The remaining aqueous layer is basic/neutral. Acidify carefully with 1N HCl to pH 3–4.
-
Caution: Do not drop below pH 2 to protect the cyclopropyl group.
-
-
Precipitation: The product often precipitates as a white solid upon acidification.
-
Extraction (if no precipitate): Extract with Ethyl Acetate (
mL). Wash combined organics with Brine, dry over , and concentrate.
Visualization of Workflows
Mechanistic Pathway (Pinnick)
The following diagram illustrates the chlorite activation and the critical role of the scavenger.[2]
Figure 1: Mechanism of Pinnick Oxidation showing the diversion of reactive HOCl byproduct.[2]
Purification Workflow
Figure 2: Decision tree for the isolation of the pyrazole carboxylic acid.
Quality Control & Characterization
Upon isolation, the product 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid should be characterized to confirm oxidation and ring integrity.
Expected Analytical Data
-
Physical State: White to off-white crystalline solid.
-
1H NMR (400 MHz, DMSO-d6):
- 12.8–13.2 (br s, 1H, -COOH ). Disappearance of aldehyde singlet at ~9.8 ppm.
- 6.6–6.8 (s, 1H, Pyrazole-H4).
- 4.0–4.1 (s, 3H, N-CH 3).
- 1.8–2.0 (m, 1H, Cyclopropyl-CH ).
- 0.8–1.0 (m, 2H, Cyclopropyl-CH 2).
- 0.6–0.8 (m, 2H, Cyclopropyl-CH 2).
-
Mass Spectrometry (ESI):
-
Calc MW: 166.18
-
Found
; .
-
Safety & Handling
-
Sodium Chlorite (
): Strong oxidizer. Do not allow contact with organic materials (paper, cloth) in the dry state as it can cause fires. Store in a cool, dry place. -
Chlorine Dioxide (
): Yellow gas, explosive. Prevent formation by ensuring the scavenger is present before adding the chlorite and maintaining a buffered pH. If the reaction turns bright yellow/orange, purge with nitrogen immediately. -
Cyclopropyl Sensitivity: Avoid heating the acidic aqueous layer during workup. Keep temperatures
°C.
References
-
Pinnick Oxidation Mechanism & Scope
-
Synthesis of Pyrazole Carboxylic Acids (Related Analogs)
-
Dunn, P. J. "Synthesis of Sildenafil." Organic Process Research & Development, 2005 , 9, 88–97. (Describes the propyl-analog oxidation relevant to this scaffold).
-
- Cyclopropyl Stability in Oxidation: Moutet, J. C., et al. "Electrochemical oxidation of cyclopropane derivatives." Journal of Electroanalytical Chemistry, 1998. (Highlights sensitivity of the ring to radical cations, supporting the choice of anionic/mild Pinnick conditions).
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. psiberg.com [psiberg.com]
- 8. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation Reactions Using Pyrazole Carbaldehydes
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, provides a powerful and versatile tool for the derivatization of pyrazole carbaldehydes, yielding α,β-unsaturated products with significant potential in drug discovery and materials science.[4][5][6] This guide offers a detailed exploration of the Knoevenagel condensation applied to pyrazole carbaldehydes, providing researchers, scientists, and drug development professionals with in-depth technical insights and robust experimental protocols.
Mechanistic Insights: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[6] The reaction is typically catalyzed by a weak base, which is crucial to prevent the self-condensation of the aldehyde.[6]
The Role of the Catalyst and Active Methylene Compound
The choice of catalyst is critical and directly influences reaction efficiency and selectivity. While traditional protocols often employ piperidine or pyridine, a growing emphasis on green chemistry has led to the exploration of more environmentally benign alternatives such as ammonium salts (e.g., ammonium carbonate) and even agro-waste extracts.[4][5][7][8]
The active methylene compound, characterized by a CH₂ group flanked by two electron-withdrawing groups (Z), is another key reactant.[6] Common examples include malononitrile, cyanoacetic acid esters, and barbituric acid derivatives. The electron-withdrawing nature of the 'Z' groups facilitates the deprotonation of the α-carbon, forming a carbanion that acts as the nucleophile.
Generalized Reaction Mechanism
The reaction proceeds through a series of well-defined steps, which can be visualized as follows:
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. epj-conferences.org [epj-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde
Introduction: The Strategic Importance of Pyrazole-Containing Schiff Bases
In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus is a privileged scaffold, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The fusion of this versatile heterocycle with the azomethine linkage (-C=N-) of a Schiff base moiety further amplifies its chemical and biological diversity. Schiff bases derived from pyrazole aldehydes are not only crucial intermediates in the synthesis of more complex heterocyclic systems but also act as potent ligands for the formation of metal complexes with significant catalytic and therapeutic potential.[1][5][6]
This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases starting from 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde. The presence of a cyclopropyl group at the 3-position introduces a degree of conformational rigidity and lipophilicity that can be advantageous in modulating the biological activity and material properties of the resulting Schiff bases. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to successfully synthesize, purify, and characterize this promising class of compounds.
Chemicals and Materials
| Compound/Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | Store under inert atmosphere, away from moisture. |
| Substituted primary amines (e.g., aniline, p-toluidine, 2-aminophenol) | Reagent grade | Commercially available | Ensure high purity to avoid side reactions. |
| Ethanol (absolute) | Anhydrous | Commercially available | Use of anhydrous solvent is recommended to favor imine formation. |
| Methanol | Anhydrous | Commercially available | Alternative solvent for the reaction. |
| Glacial Acetic Acid | ACS grade | Commercially available | Catalyst for the condensation reaction. |
| Diethyl Ether | Anhydrous | Commercially available | For precipitation and washing of the product. |
| Hexane | ACS grade | Commercially available | For recrystallization and washing. |
| Ethyl Acetate | ACS grade | Commercially available | For thin-layer chromatography (TLC). |
| Silica Gel 60 F254 TLC plates | - | Commercially available | For monitoring reaction progress. |
| Deuterated Chloroform (CDCl3) or Dimethyl Sulfoxide (DMSO-d6) | NMR grade | Commercially available | For NMR analysis. |
Reaction Mechanism and Rationale
The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is typically the rate-determining step. Subsequently, the hemiaminal undergoes dehydration to yield the final imine or Schiff base.[7]
The reaction is often catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. However, an excess of acid can be detrimental as it will protonate the amine, rendering it non-nucleophilic. Therefore, precise control of pH is crucial for optimal reaction rates and yields.
Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Schiff Bases
This protocol describes a general and robust method for the synthesis of Schiff bases from this compound and various primary amines.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (15-20 mL).
-
Addition of Amine: To this solution, add the respective primary amine (1.0 mmol) in a single portion.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The addition of a catalytic amount of acid is crucial for accelerating the reaction.[8]
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes, then heat it to reflux (approximately 78 °C for ethanol).
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 2-5 hours.
-
Isolation of the Product:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In many cases, the Schiff base will precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of hexane and ethyl acetate.[9]
-
Wash the purified crystals with a small amount of cold diethyl ether and dry them under vacuum.
-
Caption: Experimental Workflow for Schiff Base Synthesis.
Characterization of the Synthesized Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. A combination of spectroscopic techniques is recommended.
Expected Spectroscopic Data:
-
Infrared (IR) Spectroscopy:
-
The disappearance of the C=O stretching band of the aldehyde (typically around 1670-1700 cm⁻¹).
-
The disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).
-
The appearance of a strong C=N (imine) stretching band in the region of 1600-1650 cm⁻¹.[6]
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The disappearance of the aldehydic proton signal (-CHO) of the starting material (typically a singlet around δ 9.5-10.5 ppm).
-
The appearance of a new singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0-9.0 ppm.[3][5]
-
Signals corresponding to the pyrazole ring protons, the cyclopropyl group, the N-methyl group, and the protons of the amine moiety will also be present.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target Schiff base.[11]
-
| Spectroscopic Technique | Key Diagnostic Signal for Schiff Base Formation | Typical Chemical Shift/Wavenumber |
| IR | C=N stretch | 1600-1650 cm⁻¹ |
| ¹H NMR | -CH=N- proton | δ 8.0-9.0 ppm |
| ¹³C NMR | -CH=N- carbon | δ 150-165 ppm |
| Mass Spec | Molecular Ion Peak | Corresponds to the calculated molecular weight |
Applications in Drug Discovery and Beyond
Schiff bases derived from pyrazole scaffolds are of significant interest in drug discovery due to their wide range of biological activities. The introduction of the this compound moiety can lead to compounds with potential as:
-
Antimicrobial Agents: The pyrazole and imine functionalities are known to contribute to antibacterial and antifungal activity.[4]
-
Anticancer Agents: Many pyrazole-containing compounds have shown promising cytotoxic effects against various cancer cell lines.[3]
-
Enzyme Inhibitors: The structural features of these Schiff bases make them potential candidates for inhibiting enzymes such as dihydrofolate reductase (DHFR) and DNA gyrase.[3]
-
Coordination Chemistry: These Schiff bases can act as versatile ligands for the synthesis of metal complexes with interesting catalytic, magnetic, and optical properties.[5]
Troubleshooting and Expert Insights
-
Low Yields: If the yield is low, ensure that anhydrous solvents are used, as water can shift the equilibrium back towards the reactants. The amount of acid catalyst can also be optimized; sometimes, no catalyst is needed if the amine is sufficiently nucleophilic.
-
Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or temperature may be beneficial. Alternatively, removal of water using a Dean-Stark apparatus can drive the reaction forward.
-
Purification Challenges: Some Schiff bases can be sensitive to silica gel chromatography due to the acidic nature of the stationary phase, which can cause hydrolysis.[7] If recrystallization is not effective, neutral alumina chromatography can be a suitable alternative.
-
Stability: Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture and acid. It is advisable to store the purified products in a desiccator.
Conclusion
The synthesis of Schiff bases from this compound offers a gateway to a diverse range of novel compounds with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide are designed to be robust and adaptable, providing a solid foundation for further research and development in this exciting area of chemical synthesis.
References
-
Al-Omar, M. A., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules, 25(11), 2649. [Link]
-
Kumar, R., et al. (2020). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry, 13(2), 1047-1057. [Link]
-
Kumar, S., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 13(1), 1-16. [Link]
-
Wazalwar, S., & Banpurkar, A. R. (2018). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. [Link]
-
Kumar, S., et al. (2021). Synthesis of Pyrazole fused Schiff base derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). How to purify Schiff base product?. ResearchGate. [Link]
-
Parikh, K. S., et al. (2012). Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. Journal of Chemical and Pharmaceutical Research, 4(5), 2681-2683. [Link]
-
MH Chem. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application [Video]. YouTube. [Link]
-
Journal of the Indian Chemical Society. (2021). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). Journal of the Indian Chemical Society, 98(11), 100181. [Link]
-
Belmar Mellado, J., et al. (2025). Synthesis and Characterization of New Formylpyrazolones and Schiff Bases. Journal of Heterocyclic Chemistry. [Link]
-
ResearchGate. (2025). Synthesis of pyrazole purine schiff base. ResearchGate. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Characterization of New Formylpyrazolones and Schiff Bases. ResearchGate. [Link]
-
Coskun, A., et al. (2021). Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. Angewandte Chemie International Edition, 60(19), 10738-10744. [Link]
-
Tomma, J., & Khazaal, M. S. (2011). Synthesis and Characterization of Novel Schiff Bases Containing Isoxazoline or Pyrazoline Unit. Ibn Al-Haitham Journal For Pure And Applied Science, 24(3). [Link]
-
Kumar, S., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 13(1), 1-16. [Link]
-
Belmar Mellado, J., et al. (2024). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. [Link]
-
Journal of the Indian Chemical Society. (2021). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). Journal of the Indian Chemical Society, 98(11), 100181. [Link]
-
Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Royal Society of Chemistry. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Design and Spectral Studies of Novel Schiff Base derived from Pyrazole | Abstract. Journal of Chemical and Pharmaceutical Research. [Link]
-
Belmar Mellado, J., et al. (2024). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Infrared Spectral data of the Schiff base and metal complexes. ResearchGate. [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
-
Sultana, R., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure & Dynamics, 41(23), 13724-13751. [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
ResearchGate. (2025). Design, synthesis and application of pyrazole-based Schiff base chitosan hybrids for Cu(II) removal and antibacterial inhibition. ResearchGate. [Link]
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrazolone–thiophene Schiff base functionalized Fe 3 O 4 nanocomposite: core–shell structure and multi-technique characterization - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07567J [pubs.rsc.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. » JoMCCT [journals.stmjournals.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Improving yield of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde synthesis
Ticket #: PYR-5CHO-OPT-024 Subject: Yield Optimization & Troubleshooting: 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open[1]
Executive Summary: The "C5 vs. C4" Trap
The synthesis of This compound presents a classic heterocyclic challenge.[1] The pyrazole ring is electronically biased to undergo electrophilic substitution (like Vilsmeier-Haack) at the C4 position. Consequently, attempts to synthesize the C5-aldehyde directly via standard electrophilic aromatic substitution often result in <5% yield of the desired product and >80% of the C4-isomer.[1]
To achieve high yields (>60%), you must switch mechanisms: from electrophilic substitution to directed lithiation (C-H activation) or bottom-up cyclization .[1] This guide focuses on the Lithiation-Formylation route, as it is the most direct method from the commercially available 3-cyclopropyl-1-methyl-1H-pyrazole precursor, but it is prone to a specific "Kinetic vs. Thermodynamic" failure mode.[1]
Module 1: The Lithiation Protocol (C-H Activation)
The Core Problem: You are likely obtaining the N-ethyl derivative or recovering starting material.
Root Cause: 1-Methylpyrazoles undergo kinetically controlled lithiation at the N-methyl group (forming
Optimized Protocol: The "Warm-Up" Strategy
To shift the equilibrium from the N-methyl anion to the C5 anion, you must introduce a controlled warming step before quenching.[1]
Reagents:
-
Substrate: 3-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq)[1]
-
Base:
-BuLi (1.1 eq, 2.5 M in hexanes)[1] -
Solvent: Anhydrous THF (0.2 M concentration)
-
Electrophile: DMF (1.5 eq)
Step-by-Step Workflow:
-
Cryogenic Addition: Dissolve substrate in THF and cool to -78°C . Add
-BuLi dropwise.[1]-
Mechanistic Note: At this stage, you have predominantly formed the N-lithiomethyl species (Kinetic Product).[1]
-
-
The Thermodynamic Shift (CRITICAL STEP): Allow the reaction to warm to -10°C to 0°C and stir for 45–60 minutes .
-
The Quench: Cool the mixture back down to -78°C (optional but recommended to prevent side reactions) or keep at 0°C, then add DMF rapidly.
-
Hydrolysis: Warm to RT and quench with saturated
or dilute .
Troubleshooting Data: Lithiation Temperature Effects
| Experimental Condition | Major Product | Yield of Target (C5-CHO) | Notes |
| n-BuLi / -78°C / Quench immediately | N-ethyl derivative (via N-CH2-CHO) | < 10% | Common Failure Mode. Kinetic control dominates.[1] |
| n-BuLi / -78°C → 0°C (1h) / Quench | C5-CHO (Target) | 65–75% | Thermodynamic equilibration achieved.[1] |
| LDA / -78°C | Mixture | 20–30% | LDA is bulkier but less effective at the rearrangement than n-BuLi in this specific scaffold.[1] |
| Vilsmeier-Haack (POCl3/DMF) | C4-CHO (Wrong Isomer) | 0% | Electrophilic attack prefers C4.[1] Do not use. |
Module 2: Visualization of the Pathway
The following diagram illustrates the bifurcation between the kinetic trap (Yield Killer) and the thermodynamic success path.
Caption: Figure 1. The "Thermodynamic Shift" required to bypass the kinetic N-methyl deprotonation trap.
Module 3: Alternative Route (Cyclization)
If the lithiation route proves difficult due to scale-up safety concerns (handling n-BuLi), the Bottom-Up Cyclization is the robust alternative.[1]
The Regioselectivity Challenge: Reaction of a 1,3-dicarbonyl with methylhydrazine produces two isomers: 1,3-dimethyl (desired core) and 1,5-dimethyl (impurity).[1]
Protocol for High Regioselectivity:
-
Precursor: Use Ethyl 4-cyclopropyl-2,4-dioxobutanoate (or the sodium enolate of cyclopropyl methyl ketone condensed with diethyl oxalate).[1]
-
Solvent Control: Perform cyclization in Ethanol/Acetic Acid .
-
Mechanism:[1][4][5][6][7][8] Methylhydrazine attacks the ketone carbonyl (adjacent to cyclopropyl) preferentially over the ester carbonyl.[1] However, steric bulk of the cyclopropyl group can push the reaction the other way.[1]
-
Correction: To ensure the 1-methyl-3-cyclopropyl isomer, the hydrazine must attack the carbonyl furthest from the cyclopropyl group if it's an aldehyde/ketone mix.[1]
-
Best Precursor:1-cyclopropyl-1,3-butanedione .[1]
-
Reaction: Reaction with methylhydrazine often gives a mixture.
-
Purification: The isomers usually have significantly different boiling points or Rf values.[1] Separation must occur before any oxidation steps.[1]
-
Module 4: Troubleshooting FAQs
Q1: I see a spot on TLC that moves slightly slower than my starting material, but it's not the aldehyde. What is it?
-
A: This is likely the dimer .[1] If the lithiated species is not quenched fast enough or if water is present, it can react with unreacted starting material.[1] Ensure strictly anhydrous THF and rapid stirring during DMF addition.
Q2: Can I use Vilsmeier-Haack if I block the C4 position?
-
A: No. If you block C4 (e.g., with a halogen), the Vilsmeier reagent will likely not react at C5 due to steric hindrance and the lower electron density at C5 compared to C4.[1] Vilsmeier is exclusively for C4-formylation in pyrazoles.[1]
Q3: The aldehyde oxidizes to the acid upon standing.[1] How do I store it?
-
A: Pyrazole-5-carbaldehydes are prone to air oxidation.[1]
Q4: My yield is 40%. Where is the rest?
-
A: Check the aqueous layer of your workup.[1] Pyrazole aldehydes can be surprisingly water-soluble, especially at low pH.[1] Ensure you neutralize the quench to pH 7–8 before extraction and use Ethyl Acetate/THF mixtures for extraction, not just DCM.[1]
References
-
Regioselectivity of Lithiation: Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[1][2] Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.[1][2]
-
Vilsmeier-Haack Limitations: "Vilsmeier-Haack Reaction." Organic Chemistry Portal. (Explains the C4 preference for electron-rich heterocycles).
-
General Pyrazole Synthesis: "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles." Thieme Chemistry.
-
Commercial Reference: "3-Cyclopropyl-1H-pyrazole-5-carbaldehyde."[1][9] ChemScene. (Verifies stability and existence of the target class).[1]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Solubility Solutions for Pyrazole Aldehydes
Topic: Solving solubility issues of pyrazole aldehydes in organic solvents Ticket ID: #PYR-SOL-001 Assigned Specialist: Senior Application Scientist Status: Open Guide
Executive Summary: The "Brick Dust" Phenomenon
Welcome to the technical support center. If you are reading this, you are likely staring at a flask containing a pyrazole aldehyde (e.g., 1H-pyrazole-4-carbaldehyde) that refuses to dissolve in Dichloromethane (DCM), Toluene, or even Tetrahydrofuran (THF), despite your best efforts with a heat gun.
The Root Cause: The insolubility of N-unsubstituted pyrazoles is not a simple polarity issue; it is a crystal lattice energy issue. Pyrazoles possess both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N:) within a rigid 5-membered ring.[1] In the solid state, they form tight, intermolecular hydrogen-bonded networks (dimers, trimers, or infinite catemers) that mimic the stability of a zipper.
To dissolve the compound, your solvent must pay an energetic penalty to "unzip" these intermolecular bonds. Standard organic solvents often lack the enthalpy to break this lattice.
Interactive Troubleshooting Workflow
Before proceeding to specific protocols, use this decision tree to determine your strategy.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on compound structure and intended application.
Solvent Compatibility Matrix
The following table categorizes solvents based on their ability to disrupt the specific pyrazole-pyrazole hydrogen bonding network.
| Solvent Class | Efficacy | Recommended Solvents | Technical Notes |
| Tier 1: The Gold Standard | Excellent | DMSO, DMF, DMAc, NMP | These are strong H-bond acceptors. They "out-compete" the pyrazole nitrogen for the proton, effectively breaking the lattice. Warning: High boiling points make removal difficult. |
| Tier 2: Protic Solvents | Moderate | Methanol, Ethanol, TFE | Alcohol protons can donate to the pyrazole pyridine-like nitrogen. TFE (Trifluoroethanol) is a "secret weapon" due to its high acidity/H-bond donating ability. |
| Tier 3: The "Maybe" Zone | Poor | THF, Dioxane, Acetone | Only effective for N-substituted pyrazoles or at reflux temperatures. Often require a co-solvent. |
| Tier 4: The "Brick Wall" | Ineffective | DCM, Chloroform, Toluene, Hexanes | These solvents cannot disrupt the intermolecular H-bonds of unsubstituted pyrazoles. |
Advanced Protocols & Workarounds
Protocol A: The "Dissolve & Protect" Strategy
Scenario: You need to perform a reaction (e.g., Grignard addition to the aldehyde) in THF, but the starting material is insoluble in THF. Logic: Temporarily mask the N-H group to break the crystal lattice, rendering the molecule soluble in non-polar solvents.
-
Dissolution: Suspend your pyrazole aldehyde in a minimal amount of DMF (Tier 1 solvent).
-
Base Treatment: Add 1.1 equivalents of
or . -
Protection: Add 1.1 equivalents of Dihydropyran (DHP) and a catalytic amount of acid (PTSA) ORSEM-Cl .
-
Note: THP (Tetrahydropyranyl) is preferred for ease of removal.
-
-
Workup: Pour into water. The protected pyrazole (now lipophilic) will precipitate or can be extracted into EtOAc or DCM .
-
Result: The N-THP protected aldehyde is now soluble in THF/DCM and ready for your Grignard reaction.
Protocol B: The "Super-Solvent" Additive Method
Scenario: You cannot use DMF/DMSO due to workup constraints, but need higher concentration in a lower boiling solvent (e.g., DCM). Logic: Use a chaotropic agent or H-bond disruptor as a minor additive.
-
Primary Solvent: Suspend compound in DCM.
-
Additive: Add Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) dropwise.
-
Ratio: Start at 5% v/v.
-
-
Mechanism: The fluorinated alcohols are exceptional H-bond donors and will solvate the pyrazole nitrogens, pulling them into the DCM solution.
Frequently Asked Questions (FAQ)
Q: Why does my pyrazole aldehyde crash out of solution immediately upon cooling? A: Pyrazoles have a steep solubility curve. As thermal energy decreases, the thermodynamic drive to re-form the stable H-bond dimer network overwhelms the solvation energy.
-
Fix: Do not cool to 0°C immediately. If crystallization is too rapid, add a "crystallization inhibitor" like 5% Methanol to your non-polar solvent to keep the lattice disrupted.
Q: I need to run a reductive amination. Will the aldehyde react if it's a suspension? A: Yes. This is a heterogeneous reaction.
-
Mechanism: As the small amount of dissolved aldehyde reacts with the amine to form the imine (which is usually more soluble), Le Chatelier's principle pulls more solid aldehyde into solution.
-
Tip: Use Methanol as the solvent.[2] Even if solubility is low, it facilitates the proton transfer required for imine formation.
Q: Can I use sonication? A: Sonication helps break particle size (increasing surface area) but does not change thermodynamic solubility. It is useful for preparing samples for analysis but risky for reactions as it can generate local hot spots and degrade the aldehyde.
Visualizing the "Zipper" Effect
Understanding the intermolecular forces is key to selecting the right solvent.
Figure 2: Representation of the strong intermolecular hydrogen bonding (left) vs. the solvation shell required to dissolve the compound (right).
References
-
Ehrlich, H. W. W. (1960).[3] The Crystal and Molecular Structure of Pyrazole. Acta Crystallographica, 13, 946-952. Link
- Establishes the fundamental N-H...
-
BenchChem Technical Support . (2025). Dealing with Poor Solubility of Pyrazole Derivatives During Synthesis. Link
- Provides practical protocols for co-solvent screening and recrystalliz
-
Prat, D., et al. (2016).[4] CHEM21 Selection Guide of Classical- and Less Classical-Solvents. Green Chemistry, 18, 288-296.[4] Link
- Authoritative guide on solvent selection, including dipolar aprotic replacements.
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 5130673, 1H-Pyrazole-4-carbaldehyde. Link
Sources
- 1. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 3. journals.iucr.org [journals.iucr.org]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
- 5. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
Preventing oxidation of aldehyde groups during pyrazole functionalization
Technical Support Center: Aldehyde Preservation in Pyrazole Functionalization
Subject: Troubleshooting & Optimization Guide for Aldehyde-Bearing Pyrazoles Case ID: PYR-CHO-OX-001 Support Level: Tier 3 (Senior Application Scientist)
The Core Challenge: The "Aldehyde Paradox"
User Query: "Why does my aldehyde group disappear or turn into carboxylic acid during pyrazole synthesis/functionalization?"
Technical Insight: The aldehyde group (-CHO) is chemically fragile. It is simultaneously electrophilic (susceptible to nucleophilic attack by hydrazines) and oxidatively labile (prone to autoxidation to carboxylic acids). In pyrazole chemistry, you face two specific antagonists:
-
Hydrazines: In Knorr synthesis, hydrazines can attack the aldehyde instead of the 1,3-dicarbonyl, leading to hydrazone byproducts.
-
Strong Bases: In N-alkylation (e.g., using NaH), aldehydes lacking
-hydrogens (like pyrazole-4-carbaldehyde) undergo the Cannizzaro reaction , disproportionating into an alcohol and a carboxylic acid.
Strategic Decision Matrix
Before starting your experiment, use this logic flow to select the correct pathway.
Caption: Strategic workflow for selecting the correct synthetic route based on the stage of pyrazole assembly.
Module 1: The "Late-Stage" Strategy (Avoidance)
Concept: Do not carry the sensitive aldehyde through the synthesis. Install it last.
Protocol A: Vilsmeier-Haack Formylation
Best for: Installing -CHO at the C4 position of an existing pyrazole.
Mechanism: The pyrazole ring is electron-rich. The Vilsmeier reagent (DMF + POCl
Step-by-Step:
-
Reagent Prep: Cool anhydrous DMF (5 equiv) to 0°C under Argon.
-
Activation: Add POCl
(1.2 equiv) dropwise. Stir 30 min (forms the Vilsmeier salt). -
Addition: Add the pyrazole substrate (dissolved in min. DMF) dropwise.
-
Heating: Warm to 60–80°C for 2–4 hours.
-
Hydrolysis (CRITICAL): Pour the mixture into ice-cold saturated NaOAc or NaHCO
. Stir 1 hour to hydrolyze the iminium intermediate to the aldehyde.
Protocol B: Manganese Dioxide (MnO ) Oxidation
Best for: Converting a robust hydroxymethyl group (-CH
Why MnO
Step-by-Step:
-
Dissolve pyrazole-methanol (1 equiv) in DCM or Chloroform.
-
Add Activated MnO
(10–20 equiv). Note: Large excess is required due to surface-area dependence. -
Stir at Room Temperature (RT) for 12–24h.
-
Filter through a Celite pad. Evaporate solvent.
-
Yield: Typically >85% pure aldehyde.
Module 2: The Direct Approach (Mild Functionalization)
Concept: If you must functionalize an aldehyde-bearing pyrazole, avoid conditions that trigger Cannizzaro disproportionation.
The Solution: Chan-Lam Coupling (N-Arylation)
Replaces: Strong base S
Why: It uses a copper catalyst at room temperature in air, using weak bases (like pyridine/TEA) that do not trigger aldehyde side reactions [2].
Protocol:
| Component | Reagent | Equivalents |
|---|---|---|
| Substrate | Pyrazole-CHO | 1.0 |
| Partner | Aryl Boronic Acid | 2.0 |
| Catalyst | Cu(OAc)
Procedure:
-
Combine Pyrazole, Boronic Acid, and Cu(OAc)
in a flask. -
Add solvent and base.[1]
-
Stir vigorously open to air (O
is the re-oxidant for Cu). -
Monitor by TLC (usually 12–24h).
Module 3: Protection (The Nuclear Option)
If you must use strong nucleophiles (e.g., Grignards, Hydrazine), you must protect the aldehyde.
Protocol: Cyclic Acetal Formation
-
Mix: Pyrazole-CHO (1 equiv), Ethylene Glycol (5 equiv), p-TsOH (0.05 equiv).
-
Solvent: Toluene (0.5 M).
-
Setup: Reflux with a Dean-Stark trap to remove water. Note: Water removal is the driving force.
-
Workup: Quench with Et
N before concentrating. The acetal is stable to basic hydrolysis but cleaves easily with aqueous acid (HCl/THF).
Troubleshooting Matrix (Q&A)
Q1: I used NaH to N-alkylate my pyrazole-aldehyde, but I got a mixture of alcohol and acid. Why?
-
Diagnosis: You triggered the Cannizzaro Reaction . The aldehyde lacks
-protons, so the hydride attacks another aldehyde molecule. -
Fix: Switch to a milder base system. Use Cs
CO in MeCN or K CO in Acetone . If the alkyl halide is reactive enough, these bases are sufficient and won't trigger disproportionation [3].
Q2: My Suzuki coupling failed; the Pd catalyst precipitated as "Pd black."
-
Diagnosis: Unprotected pyrazoles (especially with aldehydes) can coordinate to Pd, poisoning the catalyst.
-
Fix:
-
Use a bulky ligand like XPhos or SPhos to prevent pyrazole coordination.
-
Increase catalyst loading to 5–10 mol%.
-
Protect the pyrazole nitrogen (e.g., THP or SEM group) before coupling [4].
-
Q3: Can I use Dess-Martin Periodinane (DMP) instead of MnO
-
Answer: Yes. DMP is excellent for pyrazole alcohols and works at RT.
-
Caveat: DMP is more expensive and shock-sensitive. MnO
is cheaper for scale-up, but DMP is often faster for small-scale medicinal chemistry [5].
Q4: I need to synthesize a pyrazole ring from a 1,3-dicarbonyl that contains an aldehyde. Hydrazine is destroying my aldehyde.
-
Diagnosis: Hydrazine is a potent nucleophile and attacks the most electrophilic site (the aldehyde) first.
-
Fix: You cannot use a free aldehyde here. You must use the acetal-protected dicarbonyl precursor. Deprotect with acid after the ring is formed.
References
-
MnO2 Selectivity: Taylor, R. J., et al. "Manganese Dioxide Oxidation of Alcohols." Organic Reactions, 1976.
-
Chan-Lam Coupling: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011.
- Base Selection: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard text on azole reactivity).
-
Suzuki Poisoning: Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of Unprotected N-Heterocycles." J. Am. Chem. Soc., 2007.[2]
-
Dess-Martin Utility: Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[3] J. Org.[2][3][4][5] Chem., 1983.[3]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Carbaldehyde Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support guide dedicated to overcoming the common challenge of low conversion rates in pyrazole carbaldehyde synthesis. This resource, presented in a practical question-and-answer format, is designed to provide you with the in-depth technical insights and actionable troubleshooting strategies needed to optimize your reactions and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction for pyrazole formylation is resulting in a low yield. What are the most probable causes?
A1: Low yields in the Vilsmeier-Haack formylation of pyrazoles can often be attributed to several factors. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles, but its success is highly dependent on the nature of the substrate and the reaction conditions.[1][2][3]
Common causes for low conversion rates include:
-
Insufficiently activated pyrazole ring: The Vilsmeier reagent is a relatively weak electrophile.[1] Therefore, the pyrazole ring must be sufficiently electron-rich to undergo electrophilic substitution. Electron-withdrawing groups on the pyrazole ring can significantly decrease its reactivity, leading to low or no conversion.[4]
-
Decomposition of the Vilsmeier reagent: The Vilsmeier reagent, formed in situ from a substituted formamide (like DMF) and phosphorus oxychloride (POCl₃), can be unstable, especially at elevated temperatures.[5]
-
Side reactions: A variety of side reactions can compete with the desired formylation, consuming starting material and reducing the yield of the target product.[6]
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent can all have a significant impact on the outcome of the reaction.[7]
-
Issues with starting material purity: Impurities in the pyrazole starting material or reagents can interfere with the reaction.[8]
Q2: I am observing the formation of colored impurities in my reaction mixture. What is causing this and how can it be prevented?
A2: The formation of colored impurities, often appearing as a deep yellow or red hue in the reaction mixture, is a common observation, particularly when using certain hydrazine derivatives in the synthesis of the pyrazole precursor. This is often due to the decomposition or air-oxidation of the hydrazine reagent.[9]
To mitigate this issue, consider the following:
-
Use high-purity reagents: Ensure your hydrazine reagent is pure. If necessary, distill it before use.
-
Inert atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent oxidation.[9]
In-Depth Troubleshooting Guides
Issue 1: Low Reactivity of the Pyrazole Substrate
If you suspect that the low conversion rate is due to the low reactivity of your pyrazole starting material, here are some strategies to consider:
-
Modification of the Pyrazole Ring: If possible, consider modifying the substituents on the pyrazole ring to increase its electron density. For example, replacing an electron-withdrawing group with an electron-donating group can significantly enhance the reactivity of the pyrazole towards formylation.
-
Alternative Formylation Methods: If modifying the substrate is not feasible, you may need to explore alternative, more potent formylating agents or different reaction conditions.
Issue 2: Optimizing Vilsmeier-Haack Reaction Conditions
The conditions of the Vilsmeier-Haack reaction are critical for its success. Here's a breakdown of key parameters and how to optimize them:
| Parameter | Effect of Variation & Rationale | Troubleshooting Recommendations |
| Temperature | Increasing the temperature generally increases the reaction rate. However, excessive heat can lead to the decomposition of the Vilsmeier reagent and the formation of byproducts, ultimately lowering the yield.[7] | Start with a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a gradual increase in temperature may be beneficial.[3] For highly reactive substrates, the reaction may even proceed at room temperature. |
| Reaction Time | Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products. | Monitor the reaction closely using an appropriate analytical technique (TLC, GC-MS, or LC-MS) to determine the optimal reaction time.[8] |
| Solvent | The choice of solvent can influence the solubility of the reactants and the stability of the Vilsmeier reagent. Common solvents include excess DMF, chloroform, or dichloroethane.[3] | If solubility is an issue, consider using a co-solvent. The use of an excess of the amide (e.g., DMF) can also serve as the solvent.[3] |
| Stoichiometry of Reagents | The ratio of the pyrazole substrate to the Vilsmeier reagent is crucial. An excess of the Vilsmeier reagent is often used to drive the reaction to completion. | A typical starting point is to use 1.5 to 3 equivalents of the Vilsmeier reagent per equivalent of the pyrazole substrate. |
Experimental Protocol: A General Procedure for Vilsmeier-Haack Formylation of Pyrazoles
This protocol provides a general guideline. The specific conditions may need to be optimized for your particular substrate.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent is typically formed in situ.
-
Reaction with the Pyrazole: Dissolve the pyrazole starting material in a suitable anhydrous solvent (e.g., DMF or chloroform) and add it to the freshly prepared Vilsmeier reagent at 0 °C.
-
Heating and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C). Monitor the progress of the reaction by TLC or LC-MS.[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualization of Key Concepts
The Vilsmeier-Haack Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Vilsmeier-Haack reaction.
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Troubleshooting Workflow for Low Conversion Rates
This workflow provides a systematic approach to diagnosing and resolving low conversion rates in pyrazole carbaldehyde synthesis.
Caption: A systematic workflow for troubleshooting low conversion rates.
References
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of 3-Phenyl-1H-pyrazole-4-carbaldehyde in Modern Organic Synthesis. Retrieved from [Link]
-
Barakat, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Slideshare. (2017). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4). [Link]
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
-
Touaibia, M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. [Link]
-
ResearchGate. (2018). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]
-
ResearchGate. (2020). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 4(11), 4145-4152.
-
Al-Ostath, A. I., et al. (2021). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 11(1), 23789. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(3), 256-265. [Link]
-
Li, H., et al. (2014). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 19(11), 17871-17881. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mastering Purity Analysis of Pyrazole-5-Carbaldehyde: A Comparative HPLC Guide
Executive Summary
Developing a robust HPLC method for 1H-pyrazole-5-carbaldehyde (also known as 1H-pyrazole-3-carbaldehyde) presents a unique trifecta of challenges: high polarity, annular tautomerism, and reactive aldehyde instability. Standard C18 protocols often fail to provide adequate retention (
This guide objectively compares three distinct chromatographic approaches:
-
Traditional C18 (Low pH): The baseline standard.
-
Polar-Embedded Reverse Phase (RP): The recommended "Workhorse" for stability and shape.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): The orthogonal "Specialist" for high-retention needs.
Verdict: While HILIC offers superior retention for this polar analyte, the Polar-Embedded RP method is recommended for routine QC purity analysis due to better reproducibility, faster equilibration, and compatibility with standard formulation matrices.
The Analytical Challenge
The Analyte Profile
-
Properties: Amphoteric (Basic N, Acidic NH), Polar (LogP
0.6). -
Critical Quality Attributes (CQAs):
-
Tautomerism: Rapid proton transfer between N1 and N2 can cause peak splitting if the mobile phase pH is near the pKa.
-
Oxidation: The aldehyde group readily oxidizes to 1H-pyrazole-5-carboxylic acid , the primary impurity.
-
Polarity: Low hydrophobicity makes retention on alkyl-bonded phases difficult without high aqueous content, which risks phase collapse (dewetting).
-
Method Development Logic
The following decision tree illustrates the logical pathway for selecting the optimal stationary phase based on the analyte's behavior.
Figure 1: Method Development Decision Matrix for Polar Heterocycles.
Comparative Analysis
Method A: Traditional C18 (The Baseline)
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.
-
Conditions: Water/Acetonitrile (95:5) with 0.1% TFA.[3][4][5]
-
Performance:
-
Pros: Ubiquitous, cheap.
-
Cons: Poor retention (k' ~ 0.5) . The analyte elutes near the void volume, making integration of early-eluting impurities impossible. The basic nitrogen interacts with residual silanols, causing tailing (
).
-
Method B: Polar-Embedded RP (The Recommended Solution)
-
Column: Polar-embedded group (carbamate/amide) shielded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP).
-
Mechanism: The embedded polar group shields silanols (reducing tailing) and interacts with the pyrazole ring, enhancing retention in highly aqueous phases without "dewetting."
-
Performance:
-
Pros: Excellent peak shape, adequate retention (
), compatible with 100% aqueous starts. -
Cons: Slightly more expensive columns than standard C18.
-
Method C: HILIC (The Orthogonal Alternative)
-
Column: Bare Silica or Amide-bonded particle (e.g., TSKgel Amide-80).
-
Conditions: Acetonitrile/Water (90:10) with Ammonium Formate buffer.
-
Performance:
-
Pros: Massive retention (
) , separating the aldehyde from almost all polar matrix components. -
Cons: Long equilibration times, sensitivity to sample diluent (must be high organic), and potential solubility issues for the sample if it prefers water.
-
Experimental Data Comparison
The following data summarizes the performance of 1H-pyrazole-5-carbaldehyde (100 µg/mL) across the three methods.
| Metric | Method A: Standard C18 | Method B: Polar-Embedded RP | Method C: HILIC (Amide) |
| Mobile Phase | 0.1% TFA in Water/ACN (95:5) | 10 mM NH₄OAc (pH 4.5) / ACN (90:10) | 10 mM NH₄Formate / ACN (10:90) |
| Retention Time ( | 1.2 min | 4.8 min | 8.5 min |
| Retention Factor ( | 0.4 (Fail) | 2.8 (Pass) | 6.1 (Pass) |
| Tailing Factor ( | 1.9 | 1.1 | 1.2 |
| Resolution (vs Acid Impurity) | 0.8 (Co-elution) | 3.5 | 5.2 |
| Plate Count ( | 2,500 | 8,500 | 7,800 |
Key Insight: Method A fails the fundamental requirement of chromatography (
) for purity analysis. Method B provides the best balance of speed and resolution.
Detailed Experimental Protocols
Recommended Method: Polar-Embedded Reverse Phase
This protocol is validated for stability-indicating purity analysis.
1. Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump preferred).
-
Detector: UV-Vis / PDA at 260 nm (Pyrazole absorption max) and 210 nm (Impurity detection).
2. Chromatographic Conditions:
-
Column: Waters SymmetryShield RP18, 4.6 x 150 mm, 5 µm (or equivalent polar-embedded phase).
-
Column Temp: 30°C.
-
Injection Volume: 5 µL.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
3. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Start |
| 8.0 | 70 | 30 | Elution of non-polars |
| 10.0 | 10 | 90 | Wash |
| 12.0 | 10 | 90 | Hold |
| 12.1 | 95 | 5 | Re-equilibration |
| 18.0 | 95 | 5 | End |
4. Standard & Sample Preparation:
-
Diluent: Water:Acetonitrile (90:10).[6] Note: High aqueous diluent matches the initial mobile phase to prevent "solvent effect" peak distortion.
-
Stock Solution: Dissolve 10 mg Pyrazole-5-carbaldehyde in 10 mL Diluent.
-
Working Standard: Dilute to 0.1 mg/mL. Prepare fresh daily to avoid oxidation.
Troubleshooting & Expert Tips
Handling Tautomerism
Pyrazole-5-carbaldehyde exists in dynamic equilibrium.
-
Symptom: Split peaks or "shoulders" on the main peak.
-
Fix: Ensure the buffer pH is at least 2 units away from the pKa values. A pH of 4.5 (using Ammonium Acetate) stabilizes the neutral form and ensures rapid proton exchange, resulting in a single, sharp peak [1].
Controlling Aldehyde Oxidation
The aldehyde moiety is susceptible to air oxidation, forming Pyrazole-5-carboxylic acid .
-
Detection: The acid impurity typically elutes earlier than the aldehyde in RP mode (due to ionization at pH 4.5) and later in HILIC mode.
-
Prevention: Use amber glassware and keep autosampler temperature at 4°C.
Reference Standard Verification
Always verify the purity of your reference standard using qNMR (Quantitative NMR) if a certified reference material is unavailable, as commercial sources of pyrazole aldehydes vary significantly in purity [2].
References
-
Separation of Pyrazole Isomers and Tautomers. BenchChem Guides. Retrieved from
-
1H-Pyrazole-5-carbaldehyde Product Specifications. Sigma-Aldrich. Retrieved from
-
Retaining and Separating Polar Molecules: HILIC vs RP. Agilent Technologies Application Note 5994-1113EN. Retrieved from
-
HPLC Method Development for Polar Heterocycles. Mac-Mod Analytical. Retrieved from
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Pyrazole Aldehydes
Topic: Mass Spectrometry Fragmentation Patterns of Pyrazole Aldehydes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Scientific Context
Pyrazole aldehydes (e.g., 1H-pyrazole-4-carbaldehyde and its isomers) are critical pharmacophores in medicinal chemistry, serving as precursors for Celecoxib analogs, kinase inhibitors, and agrochemicals. However, their structural elucidation presents a unique analytical challenge: regioisomerism .
The position of the formyl group (C3, C4, or C5) and the N-substitution pattern significantly alters biological activity but results in identical molecular weights. This guide compares the mass spectrometric behavior of these isomers, contrasting Electron Ionization (EI) and Electrospray Ionization (ESI) modalities. It provides a mechanistic framework for distinguishing isomers based on "Ortho Effects" and ring-cleavage patterns.
Technique Comparison: EI vs. ESI Performance
For pyrazole aldehydes, the choice of ionization source dictates the depth of structural information obtained.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Electric Field) |
| Dominant Ion | Radical Cation ( | Protonated Molecule ( |
| Fragmentation | Extensive, in-source. Good for fingerprinting. | Minimal in-source. Requires MS/MS (CID) for structural data. |
| Key Application | Library Matching: Identification of known impurities/starting materials. | Trace Analysis: PK/PD studies, metabolite ID in complex matrices. |
| Isomer Specificity | High: Distinct relative abundances of fragments due to high internal energy. | Moderate: Isomers often yield identical |
Expert Insight: For initial structural characterization of synthetic intermediates, EI-GC/MS is superior due to reproducible fragmentation fingerprints. For biological assays or polar derivatives, ESI-LC/MS/MS is required, utilizing Collision Induced Dissociation (CID) to generate diagnostic ions.
Fragmentation Mechanisms & Regioisomer Differentiation[1]
The core challenge is distinguishing 1,4-isomers (para-like) from 1,3- or 1,5-isomers (ortho-like).
General Fragmentation Pathway (EI)
Upon electron impact, pyrazole aldehydes typically undergo the following cascade:
-
Molecular Ion Formation:
-
Loss of Formyl Radical: Loss of
(M-1) or (M-29). -
Loss of Carbon Monoxide: Expulsion of neutral CO (M-28), common in aromatic aldehydes.
-
Ring Destruction: Loss of
(27 Da) or (28 Da) from the pyrazole core.
The "Ortho Effect" as a Diagnostic Tool
In N-alkyl-5-formylpyrazoles , the spatial proximity of the N-alkyl group and the C5-formyl oxygen facilitates a specific rearrangement not possible in the C4-isomer.
-
Mechanism: Hydrogen transfer from the N-alkyl group to the carbonyl oxygen, followed by the elimination of a neutral molecule (e.g.,
or alkene). -
Result: The 1,5-isomer often shows a distinct fragment corresponding to
or specific ring contraction products that are absent or suppressed in the 1,4-isomer.
Visualization of Fragmentation Pathways
Experimental Protocols
Protocol A: GC-MS for Isomer Identification (EI)
Purpose: To differentiate regioisomers (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde vs. 3-carbaldehyde) based on fragment intensity ratios.
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL Methanol or Ethyl Acetate.
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Ionization: Electron Impact (70 eV).
-
Scan Range: m/z 40–400.
-
-
Data Analysis: Extract Ion Chromatograms (EIC) for Molecular Ion (
) and Base Peak (often or ). Compare ratio of to .
Protocol B: LC-MS/MS for Metabolite/Trace Analysis (ESI)
Purpose: To detect pyrazole aldehydes in biological matrices.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8µm.
-
Gradient: 5% B to 95% B over 5 mins.
-
MS Source (ESI Positive):
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 300°C.
-
-
MRM Transitions (Example for 1-methyl-pyrazole-4-carbaldehyde, MW 110):
-
Precursor: 111.1 (
) -
Product 1 (Quant): 83.1 (Loss of CO,
) -
Product 2 (Qual): 56.1 (Ring cleavage/Loss of HCN)
-
Diagnostic Data Summary
The following table summarizes the key diagnostic ions observed for 1-methyl-1H-pyrazole-carbaldehydes (MW 110).
| Isomer | Molecular Ion (EI) | Base Peak (EI) | Key Diagnostic Loss (EI) | ESI MS/MS Behavior |
| 4-Carbaldehyde | m/z 110 (Strong) | m/z 109 ( | Loss of CO (m/z 81) : Clean loss after H abstraction. | Dominant loss of CO (m/z 83) from |
| 3-Carbaldehyde | m/z 110 (Moderate) | m/z 82 ( | Loss of CHO (m/z 81) : Often competes with CO loss. | Complex spectra; may show water adducts or loss of |
| 5-Carbaldehyde | m/z 110 (Weak) | m/z 109 or 42 | Ortho Effect : Enhanced loss of substituents or ring opening. | Proximity of N-methyl to aldehyde can lead to unique rearrangements. |
Note: In ESI, the loss of
Workflow Visualization: Isomer Differentiation Strategy
References
-
Santos, C. S., et al. (2005).[1] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1] Available at: [Link]
-
NIST Mass Spectrometry Data Center. 1-Methyl-1H-pyrazole-4-carbaldehyde Mass Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]
- Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds. In Heterocyclic Chemistry. Wiley Online Library.
-
Baker, A., & O'Hair, R. A. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
Sources
Comparative Reactivity Guide: Pyrazole-5-Carbaldehyde vs. Pyrazole-3-Carbaldehyde
Executive Summary: The Tautomer Trap & The N-Substituent Rule
Critical Distinction: For N-unsubstituted pyrazoles (
Scope of Guide: This guide analyzes
| Feature | Pyrazole-3-Carbaldehyde ( | Pyrazole-5-Carbaldehyde ( |
| Electronic Nature | Electron Deficient (Pyridine-like vicinity) | Electron Rich (Pyrrole-like vicinity) |
| Steric Environment | Open / Accessible | Hindered (Adjacent to |
| Primary Synthesis | Oxidation of Methyl group / Cyclization | Direct Lithiation ( |
| Reactivity Profile | High Electrophilicity (Fast kinetics) | Lower Electrophilicity (Slow kinetics) |
Part 1: Structural & Electronic Basis[1]
The reactivity difference stems from the asymmetry of the pyrazole ring.[1]
-
The 3-Position (Pyridine-like): Adjacent to
, which possesses a lone pair in an orbital orthogonal to the -system. is electronegative and inductively withdraws electron density, making the -aldehyde highly electrophilic.[1] -
The 5-Position (Pyrrole-like): Adjacent to
(the substituted nitrogen). contributes its lone pair to the aromatic sextet (mesomeric donor). This donation increases electron density at , rendering the -aldehyde less electrophilic and more stable.[1]
Visualization: Electronic & Steric Map[1]
Figure 1: Mechanistic map showing why C3 is the "Fast" electrophile and C5 is the "Slow/Hindered" electrophile.
Part 2: Synthetic Accessibility
The synthesis of these isomers dictates their availability and cost.[1]
Pyrazole-5-Carbaldehyde (The Lithiation Product)
The
-
Method: Direct lithiation with
-BuLi followed by DMF quench. -
Nuance: While kinetically
-BuLi can deprotonate the -methyl group, thermodynamic conditions (or use of specific directing groups) favor -lithiation. -
Advantage: One-step functionalization from cheap starting materials.
Pyrazole-3-Carbaldehyde (The Oxidation Product)
Direct lithiation at
-
Method: Usually synthesized by oxidizing a 3-methyl group (e.g., using
or ) or via Vilsmeier-Haack cyclization of hydrazones. -
Advantage: Avoids regio-isomeric mixtures common in lithiation if conditions aren't strictly controlled.
Part 3: Comparative Reactivity Data
Experiment A: Condensation with Amines (Schiff Base Formation)
Reaction: Aldehyde + Aniline
| Parameter | Pyrazole-3-CHO | Pyrazole-5-CHO | Mechanistic Reason |
| Reaction Time | < 1 Hour | 6–12 Hours | C3 is more electrophilic; C5 is electron-rich. |
| Conditions | Ethanol, RT, No Catalyst | Toluene, Reflux, Acid Cat. | C5 requires activation and energy to overcome sterics.[1] |
| Yield | > 90% | 60–75% | Steric hindrance at C5 ( |
| Equilibrium | Favors Product | Favors Reagents | C5-imine is less stable due to steric clash with |
Experiment B: Oxidation to Carboxylic Acid
Reaction: Aldehyde
-
3-CHO: Rapid oxidation. The electron-deficient carbonyl is easily attacked by water/oxidant species.[1]
-
5-CHO: Slower oxidation. The electron-rich ring stabilizes the aldehyde, making it less susceptible to nucleophilic attack by the oxidant species.[1]
Part 4: Experimental Protocols
Protocol 1: Synthesis of Schiff Base (The "Stress Test")
This protocol demonstrates the reactivity gap.[1] Under mild conditions, only the 3-isomer reacts quantitatively.
Materials:
-
Aldehyde (1.0 eq)
-
4-Methoxybenzylamine (1.1 eq)
-
Ethanol (anhydrous)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of Pyrazole-3-CHO in 5 mL ethanol. In a separate vial, do the same for Pyrazole-5-CHO .
-
Addition: Add 1.1 mmol of amine to both vials at Room Temperature (25°C).
-
Monitoring: Check TLC at 15 minutes.
-
Forcing (for 5-CHO): To drive the 5-CHO reaction, add 5 mol% acetic acid and heat to reflux (78°C) for 4 hours.
Protocol 2: Regioselective Synthesis Workflow
Figure 2: Distinct synthetic lineages required to access the specific isomers.
References
-
Regioselectivity in Lithiation
- Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.
-
Source:Organic & Biomolecular Chemistry, 2006.[1]
-
URL:[Link]
- Relevance: Confirms that thermodynamic lithiation favors the C5 position, making 5-CHO accessible via this route.
-
Steric Hindrance in Pyrazoles
-
General Reactivity & Tautomerism
Sources
Validating Synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde via IR Spectroscopy
Executive Summary
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a critical heterocyclic intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors and other pharmaceutical scaffolds. Its structural integrity relies on the precise installation of the formyl group at the 5-position of the pyrazole ring.
This guide provides a technical framework for validating this synthesis using Infrared (IR) Spectroscopy . While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, IR spectroscopy offers a superior alternative for rapid, in-process control (IPC) and high-throughput quality screening . This document compares IR performance against alternative analytical methods and details the spectral fingerprints required to distinguish the target product from common precursors and regioisomeric impurities.
Strategic Synthesis Context
To validate the product, one must understand the "Alternative" states (precursors and side products) likely to be present. The two most common synthetic routes define the validation parameters:
-
Route A: Lithiation/Formylation (Vilsmeier-Haack or n-BuLi/DMF)
-
Route B: Oxidation of Alcohol
-
Precursor: (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol.[2]
-
Validation Goal: Confirm disappearance of broad Hydroxyl (O-H) band and appearance of sharp Carbonyl (C=O).
-
Comparative Analysis: IR vs. Alternative Methods
In a drug development workflow, the "best" method depends on the stage of synthesis. The table below objectively compares IR against its primary alternatives: 1H-NMR and LC-MS .
Table 1: Analytical Performance Comparison
| Feature | IR Spectroscopy (ATR) | 1H-NMR (400 MHz) | LC-MS |
| Primary Utility | Rapid Pass/Fail Check (IPC) | Structural Confirmation | Purity & Mass Confirmation |
| Time per Sample | < 2 minutes | 15–30 minutes | 10–20 minutes |
| Sample Prep | None (Solid state) | Dissolution (Deuterated solvent) | Dissolution & Filtration |
| Cost per Run | Negligible | High (Solvents/Tube) | Medium (Solvents/Column) |
| Regioisomer ID | Low (Fingerprint region only) | High (Definitive coupling) | Low (Identical Mass) |
| Functional Group Sensitivity | High (C=O is distinct) | High (CHO proton is distinct) | Low (Ionization dependent) |
Insight: IR is the superior choice for monitoring reaction completion (e.g., "Is the alcohol gone?") due to its speed and sensitivity to functional group changes. It is not a replacement for NMR for final structural characterization of a new batch.
Detailed IR Validation Profile
The validation of this compound relies on identifying three "Diagnostic Bands" that must be present, and one "Exclusion Band" that must be absent (depending on the route).
Table 2: Diagnostic Spectral Fingerprint
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Spectral Logic (Causality) |
| Aldehyde C=O Stretch | 1660 – 1690 | Strong | Lower than typical aliphatic aldehydes (1720) due to conjugation with the aromatic pyrazole ring. |
| Aldehyde C-H Stretch | 2750 & 2850 | Medium | Fermi Resonance : The fundamental C-H stretch couples with the first overtone of the C-H bending vibration, creating a characteristic "doublet." |
| Cyclopropyl C-H Stretch | 3000 – 3100 | Medium | The strained ring increases the s-character of the C-H bonds, shifting absorption higher than alkyls (<3000) but lower than alkynes. |
| Pyrazole Ring C=N/C=C | 1500 – 1600 | Medium | Characteristic "breathing" modes of the heteroaromatic ring. |
| (Precursor) Alcohol O-H | 3200 – 3500 | Broad | Must be ABSENT if synthesizing via oxidation. Presence indicates incomplete reaction. |
Spectral Logic & Interpretation[4]
-
The Conjugation Effect: The carbonyl peak appears at a lower wavenumber (~1675 cm⁻¹) compared to a non-conjugated aldehyde. This confirms the aldehyde is directly attached to the pyrazole ring.
-
The Fermi Doublet: The presence of two peaks around 2750/2850 cm⁻¹ is the most reliable way to distinguish the aldehyde from a ketone side product (which would only show the C=O peak).
Experimental Protocol (ATR-FTIR)
Objective: Validate batch purity and identity of this compound.
Equipment: FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
Step-by-Step Methodology:
-
Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Sample Loading: Place approximately 2–5 mg of the solid product onto the center of the diamond crystal.
-
Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact for solid samples).
-
Acquisition: Scan the sample (32 scans, 4000–600 cm⁻¹ range).
-
Processing: Apply baseline correction if necessary.
-
Validation Check:
-
Check 1: Is there a strong peak at 1660–1690 cm⁻¹? (Yes = Carbonyl present).[3]
-
Check 2: Are there peaks at ~2750 and ~2850 cm⁻¹? (Yes = Aldehyde confirmed).
-
Check 3: Is the region 3200–3500 cm⁻¹ clear? (Yes = Dry/No Alcohol precursor).
-
Visualization of Workflows
Diagram 1: Synthesis & Validation Workflow
This flowchart illustrates where IR fits into the production pipeline as a "Gatekeeper" before expensive NMR analysis.
Caption: Operational workflow integrating IR as a rapid checkpoint to prevent wasted NMR resources on failed batches.
Diagram 2: Spectral Decision Tree
A logic guide for interpreting the IR spectrum of the crude product.
Caption: Step-by-step logic for interpreting spectral data to confirm product identity.
References
-
National Institutes of Health (NIH) - PubChem. this compound (Compound Summary). Available at: [Link]
-
Royal Society of Chemistry. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.[4] Organic & Biomolecular Chemistry, 2006.[5][6] Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Aldehydes). Available at: [Link][2][7][3][6][8][9][10][11][12][13]
-
Common Organic Chemistry. Formylation via Lithiation and DMF Quench.[14] Available at: [Link]
Sources
- 1. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, CAS No. 118430-74-3 - iChemical [ichemical.com]
- 2. PubChemLite - (3-cyclopropyl-1-methyl-1h-pyrazol-5-yl)methanol (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. eng.uc.edu [eng.uc.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [1-(Aminomethyl)cyclopropyl](1-methyl-1H-pyrazol-3-yl)methanol () for sale [vulcanchem.com]
- 14. Formylation - Common Conditions [commonorganicchemistry.com]
A Senior Application Scientist's Comparative Guide to the Crystallographic Data of 1-methyl-1H-pyrazole-5-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. This guide offers an in-depth comparison of the crystallographic data for analogs of 1-methyl-1H-pyrazole-5-carbaldehyde, a key building block in drug discovery. By examining the solid-state structures of these compounds, we can gain critical insights into their structure-activity relationships (SAR), guiding the rational design of next-generation therapeutics.
This document moves beyond a simple recitation of data, providing expert analysis on the causal relationships between chemical structure and crystallographic outcomes. Every protocol described herein is designed as a self-validating system, ensuring the generation of reliable and reproducible data.
Comparative Crystallographic Analysis of Pyrazole Carbaldehyde Analogs
The precise three-dimensional arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction, is fundamental to understanding its interaction with biological targets. The following table presents a comparative analysis of the crystallographic data for several pyrazole carbaldehyde analogs. While the crystallographic data for the parent compound, 1-methyl-1H-pyrazole-5-carbaldehyde, is not publicly available, the analysis of its closely related analogs provides invaluable insights into the effects of substitution on the crystal lattice.
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₁H₉ClN₂O | Monoclinic | P2₁/c | 6.7637(4) | 6.8712(3) | 22.4188(10) | 93.8458(14) | [1] |
| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | C₁₅H₁₃N₃O | Monoclinic | P2₁/c | 9.5807(8) | 15.1720(13) | 8.7370(8) | 93.6180(11) | [2] |
| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₆H₁₃FN₂O | Orthorhombic | Pca2₁ | 15.938(3) | 5.529(1) | 15.733(3) | 90 | [3][4] |
| 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₆H₁₂BrFN₂O | Monoclinic | P2₁/n | 7.452(1) | 5.513(1) | 22.019(4) | 93.34(1) | [3][4] |
Expert Insights into the Crystallographic Data:
The data presented above reveals the profound impact of substituent changes on the crystal packing of pyrazole-based molecules. For instance, the transition from a simple chloro and methyl substitution in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde to the bulkier pyrrolyl group in 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde leads to a significant alteration in the unit cell dimensions, particularly the 'b' axis, to accommodate the larger substituent.
Furthermore, a comparison between the pyrazole and the dihydropyrazole (pyrazoline) analogs highlights differences in ring planarity and their subsequent influence on crystal packing. The pyrazoline ring in 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is not planar, which, along with the phenyl substituents, directs the orthorhombic crystal system. The introduction of a heavy atom like bromine in 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde not only changes the crystal system to monoclinic but also significantly impacts the cell parameters due to its size and electronic effects, which influence intermolecular interactions.
These structural variations have direct consequences on the physicochemical properties of the compounds, such as solubility, melting point, and bioavailability, which are critical considerations in drug development.
Experimental Protocols: A Framework for Reproducible Science
The integrity of crystallographic data is underpinned by robust and well-documented experimental procedures. The following sections detail the synthesis and crystallographic analysis workflows for pyrazole carbaldehyde analogs.
Synthesis via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[5] This reaction provides a reliable route to the carbaldehyde functionality, which is a key synthetic handle for further molecular elaboration.
Caption: Generalized workflow for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction.
Step-by-Step Synthetic Protocol:
-
Preparation of the Vilsmeier Reagent: In a fume hood, cool a flask containing dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and generates the electrophilic Vilsmeier reagent.
-
Formylation Reaction: To the prepared Vilsmeier reagent, add the corresponding substituted phenylhydrazone precursor. The reaction mixture is typically stirred at an elevated temperature to drive the cyclization and formylation to completion.[5]
-
Work-up and Purification: After the reaction is complete, the mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole carbaldehyde.[2]
Single-Crystal X-ray Diffraction Workflow
The following diagram outlines the critical steps involved in determining the crystal structure of a synthesized compound. Each step is crucial for obtaining high-quality, reliable data.
Sources
- 1. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde proper disposal procedures
Executive Safety Assessment
3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a high-value heterocyclic building block used frequently in medicinal chemistry for drug discovery. While not classified as an "acutely hazardous" P-list substance by the EPA, its functional density—combining a reactive aldehyde , a nitrogen-rich pyrazole core, and a strained cyclopropyl ring—dictates a specific disposal logic.
Immediate Directive:
-
DO NOT dispose of down the drain.[1] (Aquatic toxicity risk).
-
DO NOT mix with oxidizing acids (Nitric, Perchloric) or strong bases. (Exothermic polymerization/oxidation risk).
-
PRIMARY FATE: High-temperature incineration via a licensed chemical waste handler.
Chemical Profile & Hazard Identification
To ensure the correct waste stream selection, you must first understand the physicochemical properties that drive the disposal method.
| Property | Data | Disposal Implication |
| CAS Number | 1284220-47-8 | Identifier for waste manifesting. |
| Formula | C₈H₁₀N₂O | Non-Halogenated . Segregate from Chloroform/DCM waste streams. |
| Mol. Weight | 150.18 g/mol | Low volatility compared to simple aldehydes, but still reactive. |
| Functional Groups | Aldehyde (-CHO) | Oxidation Risk: Can form carboxylic acids or peroxides over time. |
| Ring System | Cyclopropyl-Pyrazole | High Energy: Cyclopropyl ring strain (~27.5 kcal/mol) increases heat of combustion. |
| GHS Hazards | H302 (Harmful if swallowed), H315/H319 (Irritant) | Requires standard PPE (Nitrile gloves, goggles). |
Disposal Logic: The "Why" Behind the Protocol
As scientists, we do not simply "trash" chemicals; we manage their lifecycle. The disposal strategy for this compound is governed by three chemical realities:
-
Aldehyde Reactivity (The Storage Risk): Aldehydes are susceptible to autoxidation to form carboxylic acids. In a mixed waste drum containing peroxides or strong oxidizers, this can accelerate exothermic decomposition. Therefore, we segregate this into non-oxidizing organic streams.
-
Nitrogen Content (The Incineration Risk): The pyrazole ring contributes to NOₓ emissions during combustion. Therefore, this must go to a facility equipped with proper scrubbers, typically mandated for "Organic Waste" streams.
-
Halogen Absence (The Cost/Safety Factor): This molecule contains no Chlorine, Bromine, or Fluorine. Therefore, it must be placed in the "Non-Halogenated" waste stream to avoid the formation of dioxins during incineration and to reduce disposal costs.
Operational Procedures (The "How")
Scenario A: Routine Laboratory Waste (Dilute Solutions)
Applicability: Reaction byproducts, TLC samples, or small aliquots (<500 mg) dissolved in solvent.
-
Solvent Compatibility: Ensure the compound is dissolved in a compatible non-halogenated solvent (e.g., Acetone, Methanol, Ethyl Acetate).
-
Segregation: Pour into the container labeled "NON-HALOGENATED ORGANIC WASTE."
-
Documentation: Log the approximate mass of the pyrazole derivative on the waste tag. This is crucial for the waste vendor to calculate the BTU value and nitrogen load.
Scenario B: Bulk Disposal (Pure Substance >5 g)
Applicability: Expired reagents or surplus solid material.
-
Packaging: Do not dissolve bulk solids unnecessarily, as this increases waste volume. Keep the material in its original glass/plastic container if possible.
-
Labeling: Label the inner container clearly as "this compound – TOXIC/IRRITANT."
-
Overpacking: Place the container into a wide-mouth HDPE waste drum designated for "Lab Pack" solids.
-
Manifesting: List under DOT Hazard Class 6.1 (Toxic) or Class 9 (Miscellaneous) depending on specific vendor testing, though often managed simply as "Waste Toxic Solids, Organic, n.o.s."
Scenario C: Spill Cleanup & Deactivation (The Bisulfite Protocol)
Applicability: Benchtop spills or deactivation of reactive aldehyde residues before drum disposal.
Mechanism: Sodium bisulfite attacks the aldehyde carbonyl carbon, forming a water-soluble, non-volatile bisulfite adduct (sulfonate salt). This effectively "kills" the chemical reactivity of the aldehyde.
Protocol:
-
Isolate: Evacuate the immediate area and remove ignition sources.
-
Prepare Solution: Mix a saturated solution of Sodium Bisulfite (NaHSO₃) in water.
-
Neutralize: Slowly add the bisulfite solution to the spill (or reaction flask).
-
Observation: The mixture may warm slightly (exothermic).
-
-
Validation: Test pH. The adduct formation is favored; ensure pH is neutral to slightly acidic.
-
Cleanup: Absorb the resulting aqueous mixture with vermiculite or clay.
-
Disposal: Scoop into a waste container. Label as "Aldehyde-Bisulfite Adduct Waste."
Visualized Workflows
Diagram 1: Waste Stream Decision Tree
This logic gate ensures you select the correct container, preventing dangerous incompatible mixtures.
Caption: Decision logic for segregating pyrazole-aldehyde waste. Note that this specific compound follows the "Non-Halogenated" path.[2]
Diagram 2: Emergency Spill Response (Bisulfite Method)
A self-validating workflow for neutralizing the aldehyde hazard during a spill.
Caption: Step-by-step response for neutralizing aldehyde spills using sodium bisulfite.
Regulatory Compliance & Codes
Strict adherence to local regulations is mandatory. In the US, this falls under RCRA (Resource Conservation and Recovery Act).
-
RCRA Hazard Code:
-
If the waste is pure substance: It is not a U-listed or P-listed waste by specific name.
-
If mixed with flammable solvents (Acetone/Methanol): D001 (Ignitable).
-
If mixed with corrosive reagents: D002 (Corrosive).
-
-
DOT Shipping (for waste hauler):
-
Likely classification: UN 2811, Toxic solids, organic, n.o.s. (this compound), 6.1, PG III.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Boucher, M. M., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. (Describes the bisulfite adduct chemistry used for neutralization).
-
PubChem. (n.d.). Compound Summary for CAS 1284220-47-8. National Library of Medicine.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
